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  • Product: 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid
  • CAS: 948294-19-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties[1][2][3]. The strategic incorporation of various functional groups onto the quinoline nucleus allows for the fine-tuning of their biological profiles. This guide provides a comprehensive technical overview of a proposed synthesis and detailed characterization of a novel quinoline derivative, 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. This molecule, with its unique substitution pattern, holds potential as a versatile intermediate for the development of new therapeutic agents. This document outlines a plausible synthetic strategy, detailed experimental protocols, and a thorough analytical workflow for its structural elucidation and purity assessment.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery[1]. The functionalization of this bicyclic system offers a powerful tool for modulating the physicochemical and pharmacological properties of the resulting molecules. The introduction of a chlorine atom, a methyl group, and two carboxylic acid moieties at specific positions on the quinoline ring, as in the case of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, is anticipated to impart distinct electronic and steric characteristics. These features can influence molecular interactions with biological targets, potentially leading to enhanced potency and selectivity. Quinoline-2,3-dicarboxylic acids, in particular, are known intermediates in the synthesis of agrochemicals and have been explored for their potential in coordination chemistry and materials science[4][5].

Proposed Synthetic Pathway

Synthesis_Workflow A 2-Amino-5-chloro-4-methylbenzaldehyde C Intermediate Diimine A->C Condensation B Diethyl oxaloacetate B->C D 5-Chloro-8-methylquinoline-2,3-dicarboxylate C->D Cyclization & Aromatization E 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid D->E Hydrolysis

Caption: Proposed synthetic workflow for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid.

Rationale for the Synthetic Approach

The proposed pathway commences with the condensation of a substituted 2-aminobenzaldehyde with an active methylene compound, a hallmark of the Friedländer synthesis. This method is chosen for its versatility and generally good yields in constructing the quinoline core. The subsequent hydrolysis of the resulting ester is a standard and efficient method for obtaining the desired dicarboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 5-Chloro-8-methylquinoline-2,3-dicarboxylate

  • To a solution of 2-amino-5-chloro-4-methylbenzaldehyde (1.0 eq) in absolute ethanol, add diethyl oxaloacetate (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford diethyl 5-chloro-8-methylquinoline-2,3-dicarboxylate.

Step 2: Hydrolysis to 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

  • Dissolve the purified diethyl 5-chloro-8-methylquinoline-2,3-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (3.0-4.0 eq).

  • Reflux the mixture for 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate, 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Comprehensive Characterization

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. A combination of spectroscopic and analytical techniques should be employed.

Characterization_Workflow A Synthesized Product B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (HRMS) A->C D Infrared Spectroscopy (FTIR) A->D E Elemental Analysis A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the chloro and carboxylic acid substituents[6][7][8][9]. The acidic protons of the carboxylic acid groups may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The spectrum should display signals for the two carboxylic acid carbons, the carbons of the quinoline ring, and the methyl carbon. The chemical shifts of the carbons will be affected by the electron-withdrawing nature of the chlorine and carboxylic acid groups[6][10].

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For quinoline carboxylic acids, common fragmentation pathways involve the loss of COOH and/or CO₂[11][12].

Infrared (IR) Spectroscopy:

The FTIR spectrum will confirm the presence of key functional groups. Characteristic absorption bands are expected for the O-H stretching of the carboxylic acids (a broad band), the C=O stretching of the carboxylic acids, and the C=C and C=N stretching vibrations of the quinoline ring[13][14][15][16].

Expected Analytical Data

The following table summarizes the anticipated analytical data for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid.

Analytical Technique Expected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ ~2.5-2.7 (s, 3H, CH₃), ~7.5-8.5 (m, 3H, Ar-H), ~13.0 (br s, 2H, COOH)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~20 (CH₃), ~120-150 (Ar-C), ~165-170 (COOH)
HRMS (ESI-) Calculated for C₁₂H₇ClNO₄ [M-H]⁻, observed m/z should be within ± 5 ppm
FTIR (KBr, cm⁻¹)~3400-2500 (br, O-H), ~1700 (C=O), ~1600, 1500 (C=C, C=N)
Elemental Analysis %C, %H, %N should be within ± 0.4% of the calculated values for C₁₂H₈ClNO₄

Trustworthiness and Self-Validating Protocols

The reliability of this guide is rooted in the application of well-established and widely accepted synthetic and analytical methodologies. Each step of the proposed protocol is designed to be self-validating. For instance, the successful synthesis of the intermediate ester in the first step is confirmed by its own set of characterization data before proceeding to the hydrolysis. The final product's identity is then rigorously confirmed by a suite of orthogonal analytical techniques, ensuring a high degree of confidence in the final structure and purity.

Conclusion

This technical guide provides a scientifically grounded and detailed framework for the synthesis and characterization of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. By leveraging established chemical principles and analytical techniques, researchers can confidently approach the preparation and validation of this novel compound. The insights and protocols presented herein are intended to facilitate further research and development in the field of medicinal chemistry, potentially unlocking new therapeutic opportunities based on the versatile quinoline scaffold.

References

  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

  • CSIRO Publishing. (1964). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II.
  • Barbieri, G., et al. (1975). The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. Organic Magnetic Resonance, 7(9).
  • Advanced Journal of Chemistry, Section A. (2024).
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Scholar Hub Universitas Indonesia. (2023).
  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
  • Wikipedia. (n.d.). Quinolinic acid. Retrieved from [Link]

  • Benchchem. (2026).
  • NIH. (n.d.). Quinoline-3-carboxylic acid. PubChem.
  • NIH. (n.d.). 2,3-Quinolinedicarboxylic acid. PubChem.
  • NIST. (n.d.). 2-Quinolinecarboxylic acid. NIST WebBook.
  • SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
  • PubMed. (n.d.).
  • Sigma-Aldrich. (n.d.). Quinoline-2,3-dicarboxylic acid.
  • SCBT. (n.d.). Quinoline-2,3-dicarboxylic acid.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids.
  • PMC. (n.d.).
  • ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Oriental Journal of Chemistry. (2023).
  • NIH. (n.d.). 5-Chloroquinoline-8-carboxylic acid. PubChem.
  • Patsnap. (2012). Method for preparing 5-chloro-8-hydroxyquinoline.
  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.
  • PubChemLite. (n.d.). 5-chloro-8-methylquinoline-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Chloro-8-methylquinoline-3-carboxylic acid AldrichCPR.
  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • RSC Publishing. (n.d.). Metal(ii)
  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.
  • MDPI. (2023).

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

Foreword: Unveiling the Architectural Blueprint of a Bioactive Scaffold The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spec...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Architectural Blueprint of a Bioactive Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is paramount, as it governs the compound's physicochemical properties, such as solubility and stability, and dictates its interaction with biological targets. This guide provides a comprehensive, in-depth technical overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, a functionalized quinoline derivative with significant potential in drug discovery.[3][4] This document is structured to provide researchers, scientists, and drug development professionals with not just a protocol, but a field-proven framework for understanding and executing high-quality crystallographic analyses.

Synthesis and Crystallization: From Powder to Pristine Crystal

A robust structural analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material and the precision of the crystallization process are critical determinants of the final structural resolution.

Proposed Synthesis Pathway

While multiple synthetic routes to quinoline derivatives exist, a common approach involves cyclization reactions. For the title compound, a plausible route could be adapted from established methods for quinoline carboxylic acids. The functionalization of the quinoline core with chloro, methyl, and dicarboxylic acid groups is key to its potential bioactivity, influencing its electronic properties and steric profile.[2][5]

Protocol for Single Crystal Growth: The Art of Slow Evaporation

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a reliable method for growing high-quality single crystals of quinoline derivatives.[6][7] The principle is to slowly increase the solute concentration to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid in a high-purity solvent. A mixture of dimethylformamide (DMF) and a more volatile co-solvent like ethanol can be effective for quinoline carboxylic acids.[7][8] The goal is to create a solution that is just below saturation at room temperature.

  • Filtration: Filter the solution using a 0.2 µm syringe filter into a clean, dust-free crystallization vial. This step is crucial to remove any particulate matter that could act as uncontrolled nucleation sites, leading to the formation of multiple small crystals instead of a single large one.[6]

  • Controlled Evaporation: Cover the vial with parafilm and puncture it with a few small pinholes. The number and size of these holes control the rate of solvent evaporation. A slower rate is generally preferable for growing larger, more well-ordered crystals.[6]

  • Incubation: Place the vial in a vibration-free and temperature-stable environment (e.g., a dedicated incubator or a quiet corner of the lab). Fluctuations in temperature can alter solubility and disrupt crystal growth.[7]

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once crystals of a suitable size (typically 0.1-0.4 mm in at least two dimensions) have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.[9]

Single-Crystal X-ray Diffraction: The Definitive Structural Interrogation

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including unit cell dimensions, bond lengths, and bond angles.[10]

Workflow for Crystallographic Analysis

The process from crystal mounting to final structure validation follows a well-defined workflow, ensuring data integrity and a reliable final structure.

Crystallography Workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_process Data Processing & Structure Solution cluster_refine Structure Refinement & Validation crystal_selection Select Suitable Crystal (0.1-0.4 mm, no cracks) mounting Mount on Goniometer Head crystal_selection->mounting centering Center Crystal in X-ray Beam unit_cell Determine Unit Cell & Bravais Lattice centering->unit_cell strategy Calculate Data Collection Strategy unit_cell->strategy collection Full Data Collection strategy->collection integration Integrate Reflection Intensities collection->integration absorption Apply Absorption Correction integration->absorption solve Solve Structure (e.g., SHELXT) absorption->solve refine Refine Structure (e.g., SHELXL in Olex2) solve->refine validation Validate & CheckCIF refine->validation Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B a_ring Quinoline Ring b_ring Quinoline Ring a_ring->b_ring π-π Stacking a_cooh1 COOH b_cooh2 COOH a_cooh1->b_cooh2 Hydrogen Bond a_cooh2 COOH b_cooh1 COOH a_cooh2->b_cooh1 Hydrogen Bond

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid For researchers, scientists, and professionals in drug development, the unambiguous structural elucida...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a detailed technical overview of the expected spectroscopic data for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, a complex heterocyclic compound. While direct experimental data for this specific molecule is not publicly available, this document synthesizes information from structurally related analogs and foundational spectroscopic principles to present a predictive but robust characterization. The methodologies and interpretations herein are designed to serve as a practical reference for the synthesis, purification, and analysis of this and similar quinoline derivatives.

Molecular Structure and Overview

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is a polysubstituted quinoline. The quinoline core is a well-known scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1] The substituents—a chloro group at position 5, a methyl group at position 8, and two carboxylic acid groups at positions 2 and 3—are expected to significantly influence the molecule's electronic environment and, consequently, its spectroscopic signatures.

Diagram of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

Caption: Molecular Structure of the Target Compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, both ¹H and ¹³C NMR will provide critical information on the position and environment of each atom. The predicted chemical shifts are based on the analysis of related structures such as quinoline-2-carboxylic acid and other substituted quinolines.[2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the methyl group protons. The carboxylic acid protons will likely appear as a broad singlet at a significantly downfield chemical shift.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-48.4 - 8.6s-
H-67.8 - 8.0d8.0 - 9.0
H-77.6 - 7.8d8.0 - 9.0
8-CH₃2.7 - 2.9s-
2-COOH, 3-COOH12.0 - 14.0br s-

Causality Behind Predictions:

  • H-4: The proton at position 4 is adjacent to the electron-withdrawing carboxylic acid at C-3 and the ring nitrogen, leading to a significant downfield shift.

  • H-6 and H-7: These protons form an AX or AB system on the benzene portion of the quinoline ring. Their chemical shifts are influenced by the chloro and methyl substituents.

  • 8-CH₃: The methyl protons will appear as a singlet, with a chemical shift typical for an aromatic methyl group.

  • COOH: The acidic protons of the carboxylic acids will be significantly deshielded and will likely exchange with any trace water in the solvent, leading to a broad signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton. The presence of two quaternary carbons for the carboxylic acids and several other substituted aromatic carbons will be key features.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2168 - 172
C-3167 - 171
C-4148 - 152
C-4a138 - 142
C-5130 - 134
C-6128 - 132
C-7126 - 130
C-8135 - 139
C-8a145 - 149
8-CH₃18 - 22

Causality Behind Predictions:

  • C-2 and C-3: The carbonyl carbons of the dicarboxylic acids will be the most downfield signals.

  • C-4, C-4a, C-8, C-8a: These quaternary carbons are part of the aromatic system and their shifts are influenced by the nitrogen and various substituents.

  • C-5: The carbon bearing the chloro group will be influenced by its electronegativity.

  • C-6, C-7: These are protonated aromatic carbons.

  • 8-CH₃: The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for NMR Analysis

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as carboxylic acids are often soluble in it) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Record a standard ¹H NMR spectrum.

    • Record a ¹³C{¹H} NMR (proton-decoupled) spectrum.

    • To confirm assignments, perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range proton-carbon correlations).[2]

Diagram: 2D NMR Workflow for Structural Elucidation

cluster_workflow 2D NMR Workflow A 1D ¹H NMR (Proton Signals) C COSY (H-H Correlations) A->C D HSQC (Direct C-H Correlations) A->D E HMBC (Long-Range C-H Correlations) A->E B 1D ¹³C NMR (Carbon Skeleton) B->D B->E F Structure Confirmation C->F D->F E->F

Caption: Workflow for structural confirmation using 2D NMR.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, the key signatures will arise from the carboxylic acid groups and the aromatic system.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
2500 - 3300O-H stretch (carboxylic acid dimer)Broad, Strong
1700 - 1725C=O stretch (carboxylic acid)Strong
1550 - 1620C=C and C=N stretches (aromatic rings)Medium to Strong
1210 - 1320C-O stretch (coupled with O-H bend)Strong
~920O-H out-of-plane bend (dimer)Broad, Medium
750 - 850C-H out-of-plane bend (aromatic)Strong
600 - 800C-Cl stretchMedium

Causality Behind Predictions:

  • O-H Stretch: The carboxylic acid groups will engage in strong hydrogen bonding, forming dimers. This results in a very broad and characteristic O-H stretching band.[3]

  • C=O Stretch: The carbonyl stretch is a strong, sharp peak, and its position indicates a conjugated carboxylic acid.

  • Aromatic Stretches: The C=C and C=N bonds of the quinoline system will give rise to several bands in this region.

  • C-O Stretch and O-H Bend: These vibrations are characteristic of the carboxylic acid functional group.[3]

Experimental Protocol for IR Analysis
  • Sample Preparation (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Perform an ATR correction if necessary, although for qualitative identification it is often not required.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Predicted Mass Spectral Data

For 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (Molecular Formula: C₁₂H₈ClNO₄), the expected monoisotopic mass is approximately 265.01 g/mol .

m/z (Mass-to-Charge Ratio) Proposed Fragment Interpretation
265 / 267[M]⁺ or [M+H]⁺Molecular ion peak. The M+2 peak at ~33% intensity of the M peak is characteristic of the presence of one chlorine atom.
247 / 249[M-H₂O]⁺Loss of a water molecule.
221 / 223[M-CO₂]⁺Loss of carbon dioxide from one carboxylic acid group.
220 / 222[M-COOH]⁺Loss of a carboxyl radical.
176 / 178[M-2CO₂]⁺ or [M-CO₂-COOH]⁺Subsequent fragmentation involving the second carboxylic acid group.

Causality Behind Predictions:

  • Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a characteristic M and M+2 pattern for all chlorine-containing fragments.

  • Fragmentation: Under techniques like Electrospray Ionization (ESI), the molecule will likely be observed as [M+H]⁺ or [M-H]⁻. Fragmentation will be initiated by the loss of small, stable neutral molecules like H₂O and CO₂ from the carboxylic acid groups, a common pathway for such compounds.[4]

Diagram: Proposed ESI-MS/MS Fragmentation Pathway

cluster_frag Proposed Fragmentation Pathway A [M+H]⁺ m/z 266/268 B [M+H - H₂O]⁺ m/z 248/250 A->B -H₂O C [M+H - CO₂]⁺ m/z 222/224 A->C -CO₂ D [M+H - H₂O - CO₂]⁺ m/z 204/206 B->D -CO₂ C->D -H₂O

Caption: A plausible fragmentation pathway in positive ion ESI-MS.

Experimental Protocol for LC-MS Analysis

This protocol is designed for accurate mass determination and purity analysis.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical starting condition would be 5% B, ramping to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

    • Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Acquire full scan data to determine the molecular weight and fragmentation data (MS/MS) on the parent ion to confirm the structure.

References

  • Electronic Supporting Information for a study on quinoline N-oxides. Provided via Google Search Results.
  • PubChem. (n.d.). 2,3-Quinolinedicarboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). 5-chloro-8-methylquinoline-3-carboxylic acid (C11H8ClNO2).
  • PubChem. (n.d.). 5-Chloroquinoline-8-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16, 70-82.
  • Chen, Y. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14369–14382.
  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

Solubility and stability of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid in organic solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid in Organic Solvents. Introduction Quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid in Organic Solvents.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The compound 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is a member of this versatile class of heterocyclic compounds. Its unique substitution pattern, featuring a halogen, an alkyl group, and two carboxylic acid moieties, suggests a complex physicochemical profile that warrants a thorough investigation of its solubility and stability. This guide provides a comprehensive framework for characterizing these critical parameters in various organic solvents, which is essential for its potential development as a pharmaceutical agent.

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical factor throughout the drug development process, from synthesis and purification to formulation. Similarly, understanding the chemical stability of an API under various stress conditions is a regulatory requirement and fundamental to ensuring its safety and efficacy.[2][3] This document will detail the theoretical considerations, experimental protocols, and data interpretation necessary to establish a robust solubility and stability profile for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid.

Physicochemical Properties and Theoretical Considerations

The structure of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid suggests several key features that will influence its solubility and stability:

  • Quinoline Core: The aromatic, heterocyclic quinoline ring system provides a rigid scaffold. The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts a degree of polarity.[4]

  • Dicarboxylic Acid Groups: The two carboxylic acid groups at the 2 and 3 positions are strong hydrogen bond donors and acceptors. They will dominate the molecule's polarity and are expected to have a significant impact on its solubility in polar solvents. These acidic groups also introduce pH-dependent solubility.

  • Chloro and Methyl Substituents: The chloro group at the 5-position and the methyl group at the 8-position are more lipophilic and will influence the molecule's interaction with non-polar solvents. These substitutions can also electronically influence the quinoline ring, potentially affecting its chemical stability.[5]

Based on these features, it is anticipated that 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid will exhibit higher solubility in polar organic solvents capable of hydrogen bonding, such as alcohols and aprotic polar solvents like DMSO and DMF. Its solubility in non-polar solvents like hexane is expected to be low.

Experimental Protocols

Solubility Determination

A systematic approach to determining the solubility of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid in a range of organic solvents is crucial. The following protocol outlines a standard method for generating a comprehensive solubility profile.

1. Solvent Selection:

A diverse set of organic solvents should be chosen to represent a range of polarities and chemical properties. A recommended list includes:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone

  • Non-polar Solvents: Hexane, Toluene

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

  • Esters: Ethyl acetate

2. Experimental Workflow for Solubility Assessment:

Caption: A typical experimental workflow for determining the equilibrium solubility of a compound.

3. Quantitative Data Summary:

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)
Methanol5.125TBD
Ethanol4.325TBD
DMSO7.225TBD
Acetonitrile5.825TBD
Ethyl Acetate4.425TBD
Hexane0.125TBD
TBDTBD37TBD

(TBD: To Be Determined)

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[2][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

1. Preparation of Stock Solution:

Prepare a stock solution of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[6]

2. Stress Conditions:

The following stress conditions should be applied as per ICH guidelines[2][3]:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.[6]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples before analysis.[6]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[6]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Sample at various time points.[6]

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

3. Analytical Method:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[6][7] The method should be validated for specificity, linearity, accuracy, and precision. A typical starting point for method development would be a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier like formic or trifluoroacetic acid. A photodiode array (PDA) detector is recommended to assess peak purity.

4. Experimental Workflow for Stability Assessment:

Forced Degradation Workflow cluster_Stress Stress Conditions A Prepare stock solution of the compound B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Identify and quantify degradation products H->I J Determine degradation pathways I->J

Sources

Foundational

CAS number and molecular properties of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

An In-Depth Technical Guide to 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technical o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, a specialized heterocyclic compound. Given its status as a novel or less-common derivative, this document synthesizes information from related, well-documented quinoline structures to project its molecular characteristics, propose a viable synthetic pathway, and explore its potential applications in drug discovery and development. This analysis is grounded in the established biological significance of the quinoline scaffold, a privileged motif in medicinal chemistry.[1][2]

The quinoline core is fundamental to numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities.[1] Derivatives bearing carboxylic acid functionalities, in particular, have garnered significant attention for their therapeutic promise, acting on a range of biological targets.[2][3] This guide serves as a foundational resource for researchers and drug development professionals interested in the strategic design and investigation of this specific multi-functionalized quinoline derivative.

Molecular Identity and Physicochemical Profile

At the time of this writing, a specific CAS number for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid has not been assigned in major chemical databases. This underscores the compound's novelty. For research and procurement purposes, key structural precursors and related analogs are identified by the following:

  • Quinoline-2,3-dicarboxylic acid: CAS 643-38-9[4]

  • 5-Chloro-8-methylquinoline: CAS 78941-95-4[5][6]

  • 5-Chloro-8-methylquinoline-3-carboxylic acid: CAS 948294-24-4

Predicted Molecular Properties

The anticipated molecular properties of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid have been calculated based on its structure. These parameters are critical for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₈ClNO₄Defines the elemental composition and exact mass.
Molecular Weight 265.65 g/mol Influences diffusion rates and membrane permeability.
Topological Polar Surface Area (TPSA) 97.41 ŲKey predictor of drug transport properties, particularly oral bioavailability and blood-brain barrier penetration.
logP (Lipophilicity) 2.5 (Estimated)Measures the compound's partition between an oily and an aqueous phase; crucial for membrane passage and solubility.
Hydrogen Bond Donors 2The two carboxylic acid groups can donate protons, influencing receptor binding and solubility.
Hydrogen Bond Acceptors 5The nitrogen and oxygen atoms can accept protons, contributing to interactions with biological targets.
Rotatable Bonds 2Pertains to molecular flexibility, which can affect binding affinity to target proteins.
Structural Representation

The chemical structure dictates the molecule's functionality and spatial arrangement, which are fundamental to its biological activity.

Caption: Structure of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid.

Proposed Synthetic Pathway

A logical and efficient synthesis is paramount for the production and subsequent investigation of a novel compound. The following multi-step pathway is proposed, starting from a pre-functionalized aniline, which offers superior control over the regiochemistry of the substitutions.

Overall Synthetic Scheme

The proposed synthesis utilizes a modified Skraup-type reaction, a classic method for quinoline synthesis, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds in the presence of an acid and an oxidizing agent.

Synthesis_Workflow cluster_0 Step 1: Quinoline Ring Formation cluster_1 Step 2: Dicarboxylic Acid Formation A 2-Amino-4-chloro-5-methylphenol C Skraup Reaction A->C B Glycerol & Oxidizing Agent (e.g., H₂SO₄, nitrobenzene) B->C D 5-Chloro-8-methylquinolin-2-ol C->D Cyclization & Dehydration E Oxidation of Pyridine Ring D->E KMnO₄ or similar F 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid E->F Oxidative Cleavage

Caption: Proposed two-stage synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive methodology based on established chemical transformations.[7][8] Optimization and validation are necessary.

Part 1: Synthesis of 5-Chloro-8-methylquinolin-2-ol

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-amino-4-chloro-5-methylphenol (1 equivalent).

  • Reagent Addition: Cautiously add concentrated sulfuric acid (4 equivalents) while cooling the flask in an ice bath.

  • Skraup Condensation: Add glycerol (3 equivalents) and a suitable oxidizing agent (e.g., sodium m-nitrobenzenesulfonate, 1.2 equivalents).

  • Heating: Heat the mixture gradually to 120-130°C. The reaction is exothermic and must be controlled carefully. Maintain this temperature for 3-4 hours.

  • Work-up: Cool the reaction mixture and pour it cautiously onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude 5-Chloro-8-methylquinolin-2-ol. Purification can be achieved by recrystallization from ethanol.

Part 2: Oxidation to 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

  • Reaction Setup: Suspend the synthesized 5-Chloro-8-methylquinolin-2-ol (1 equivalent) in an aqueous solution of potassium permanganate (KMnO₄, 4-5 equivalents).

  • Oxidation: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Acidification: Acidify the clear filtrate with concentrated hydrochloric acid until the pH is approximately 2-3. The dicarboxylic acid product should precipitate out of the solution.

  • Isolation and Purification: Filter the white precipitate, wash with a small amount of cold water, and dry to yield the final product, 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. Purity can be assessed by NMR and mass spectrometry.

Potential Biological Significance and Therapeutic Applications

The therapeutic potential of this molecule can be inferred from the extensive body of research on structurally related quinoline derivatives. The combination of the chloro, methyl, and dicarboxylic acid moieties creates a unique electronic and steric profile that may confer potent and selective biological activity.

Anticancer Activity via DHODH Inhibition

A primary and highly promising mechanism of action for quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[2]

  • Mechanism: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for producing the building blocks of DNA and RNA.[2] Rapidly proliferating cancer cells are heavily reliant on this pathway. By inhibiting DHODH, 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid could starve cancer cells of necessary nucleotides, leading to cell cycle arrest and apoptosis.[2]

DHODH_Pathway Start Dihydroorotate DHODH DHODH Enzyme Start->DHODH End Orotate DHODH->End Pathway Pyrimidine Synthesis → DNA/RNA End->Pathway Inhibitor 5-Chloro-8-methylquinoline- 2,3-dicarboxylic acid Inhibitor->DHODH

Caption: Inhibition of the pyrimidine synthesis pathway via DHODH.

Antibacterial and Antifungal Potential

The quinoline scaffold is a cornerstone of many antimicrobial agents.

  • Antibacterial Action: Chloro-substituted quinolines are known to possess potent antibacterial properties.[9][10] The likely mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme vital for DNA replication and repair.[2] This disruption leads to bacterial cell death.

  • Antifungal Activity: Various quinoline derivatives have also demonstrated significant antifungal activity, suggesting that this compound could be a candidate for developing new antimycotic agents.[1][9]

Neuroactivity and Safety Considerations

It is crucial to note that the parent structure, quinolinic acid (or pyridine-2,3-dicarboxylic acid), is a known agonist of the N-methyl-D-aspartate (NMDA) receptor and can exhibit neurotoxic effects at high concentrations.[11] This is a double-edged sword:

  • Therapeutic Target: The modulation of NMDA receptors is a key strategy in treating various neurological disorders.

  • Toxicity Profile: The potential for neurotoxicity must be carefully evaluated in any drug development program. The substitutions on the benzene ring (the chloro and methyl groups) will significantly alter the molecule's ability to cross the blood-brain barrier and its affinity for the NMDA receptor compared to the parent quinolinic acid.

Conclusion and Future Directions

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid represents a novel chemical entity with considerable therapeutic potential, primarily extrapolated from the well-established pharmacology of the quinoline carboxamide family. Its predicted molecular properties suggest it is a viable candidate for drug development. The proposed synthetic route provides a clear and logical starting point for its chemical synthesis and subsequent biological evaluation.

Future research should focus on the experimental validation of the proposed synthesis, followed by a comprehensive screening program to assess its activity in anticancer, antibacterial, and neurological assays. Structure-activity relationship (SAR) studies will be essential to optimize its potency and selectivity while minimizing potential off-target effects, particularly concerning neurotoxicity. This technical guide serves as a foundational blueprint for unlocking the potential of this promising molecule.

References

  • Understanding Quinoline-2,3-dicarboxylic Acid: Properties & Applications in Agrochemicals. (2026, February 21). Retrieved February 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents - Organic Chemistry Research. (n.d.). Retrieved February 24, 2026, from [Link]

  • 2,3-Quinolinedicarboxylic acid | C11H7NO4 | CID 69508 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds - SUST Repository. (n.d.). Retrieved February 24, 2026, from [Link]

  • Quinolinic acid - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved February 24, 2026, from [Link]

  • Quinoline-2,3-dicarboxylic acid | Sigma-Aldrich - MilliporeSigma. (n.d.). Retrieved February 24, 2026, from [Link]

  • 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2). Retrieved February 24, 2026, from [Link]

  • 5-chloro-8-methylquinoline-3-carboxylic acid (C11H8ClNO2) - PubChemLite. (n.d.). Retrieved February 24, 2026, from [Link]

  • 5 Chloro 8 hydroxy quinoline (5-CHQ) - PROMETHEA TECHSYNTH PRIVATE LIMITED. (n.d.). Retrieved February 24, 2026, from [Link]

  • CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents. (n.d.).
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.).

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Exploratory

Quinoline-2,3-Dicarboxylic Acid Derivatives: A Comprehensive Guide to Synthesis, Pharmacology, and Material Science

Executive Summary & Mechanistic Significance Quinoline-2,3-dicarboxylic acid (H₂L) is a highly versatile, rigid N-heterocyclic scaffold that bridges the gap between targeted drug discovery and advanced materials engineer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Significance

Quinoline-2,3-dicarboxylic acid (H₂L) is a highly versatile, rigid N-heterocyclic scaffold that bridges the gap between targeted drug discovery and advanced materials engineering. The mechanistic power of this molecule lies in its unique structural geometry: the presence of two adjacent carboxylic acid groups at the C2 and C3 positions, coupled with the electron-rich quinoline nitrogen, creates a potent multidentate chelating environment. This configuration allows for the formation of highly stable, five-membered chelate rings with transition metals, driving its extensive use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers[1].

Beyond coordination chemistry, the planar aromatic system of the quinoline core facilitates strong π-π stacking interactions and enables DNA intercalation or specific enzyme binding. This dual capacity—acting both as a robust structural pillar for supramolecular assembly and as a bioactive pharmacophore—makes quinoline-2,3-dicarboxylic acid derivatives a critical focal point for modern chemical research.

SynthPathway A Quinoline-2,3-dicarboxylic acid (Core Scaffold) B Hydrazine + Peracetic Acid Oxidation A->B D Metal Coordination (Mn, Co, Cu, Ag) A->D F Graphene Modification (rGO Hydrogels) A->F C Hydrazide 5-oxides (Antibacterial Agents) B->C E Coordination Polymers (MOFs for Electrocatalysis) D->E G Asymmetrical Supercapacitors (Energy Storage) F->G

Synthetic divergence of quinoline-2,3-dicarboxylic acid into bioactive and material applications.

Pharmacological Profiling & Biological Activity

The pharmacological utility of quinoline-2,3-dicarboxylic acid derivatives is largely dictated by the strategic substitution of the core ring. For instance, 2 have shown significant promise as targeted antibacterial agents. The causality here is driven by lipophilicity: the introduction of chloro and phenyl groups enhances the molecule's ability to penetrate the complex, lipid-rich outer membrane of Gram-negative bacteria, resulting in selective activity against pathogens like Escherichia coli[2].

In neuropharmacology, esterified variants such as3 have been utilized to probe synaptic vesicle mechanics, specifically acting as inhibitors for the uptake of α-ketoglutarate-derived glutamate into isolated synaptic vesicles[3]. Furthermore, the scaffold serves as a critical intermediate in the synthesis of highly effective4, which function by inhibiting acetohydroxyacid synthase, thereby disrupting essential amino acid synthesis in plants[4].

Table 1: Biological Activity & Toxicity Profile of Key Derivatives
CompoundTarget System / OrganismMechanistic ActivityToxicity Profile
6-chloro-4-phenylquinoline-2,3-dicarboxylic acid Gram (-) E. coliHigh selectivity via enhanced membrane penetrationNon-toxic (Artemia salina assay)
8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione Gram (+) S. aureusHigh selectivity (PASS Pa = 0.671)Non-toxic (Artemia salina assay)
4-methyl-quinoline-2,3-dicarboxylic acid dimethyl ester Synaptic VesiclesInhibition of α-KGA-derived glutamate uptakeN/A
2-(2-imidazolin-2-yl)quinoline-3-carboxylic acid Plant SystemsAcetohydroxyacid synthase inhibitionHerbicidal

Material Science: Electrocatalysis and Energy Storage

In the realm of materials engineering, the rigid, planar nature of quinoline-2,3-dicarboxylic acid is exploited to construct advanced supramolecular architectures. When reacted with transition metals like Mn(II) or Co(II), the fully deprotonated ligand bridges metal centers to form 1D chains, which subsequently self-assemble into 3D structures via robust hydrogen bonding and π-π stacking[1]. These1, particularly in the anodic oxidation and degradation of industrial dyes like methyl orange, driven by their ability to facilitate hydrogen evolution reactions[1].

Additionally, the acid has been utilized as a guest molecule to non-covalently modify reduced graphene oxide (rGO). This interaction forms 3D cross-linked hydrogels that serve as 5 in asymmetrical supercapacitors, providing exceptional energy storage metrics[5].

Table 2: Electrochemical Performance of Quinoline-2,3-Dicarboxylate Materials
Material / ComplexApplicationKey Performance MetricStability / Longevity
Quinoline-modified rGO Hydrogel Asymmetrical SupercapacitorSpecific capacitance: 354 F/g at 5 mV/s87.2% retention after 8000 cycles
MnL(phen)(H₂O)·H₂O MOF ElectrocatalysisEnhanced methyl orange degradation rateHigh thermal stability
Co(HL)₂(PPA)·4H₂O MOF ElectrocatalysisEnhanced methyl orange degradation rateHigh thermal stability

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind experimental choices and incorporate self-validating steps to guarantee reproducibility.

Protocol 1: Hydrothermal Synthesis of Electrocatalytic MOFs

The choice of hydrothermal synthesis is not arbitrary; the high-pressure, high-temperature environment overcomes the poor ambient solubility of the rigid quinoline ligand. This controlled thermodynamic regime prevents kinetic trapping, allowing for the slow nucleation and growth of defect-free single crystals essential for optimal electrocatalytic performance[1].

  • Ligand Preparation: Suspend 1.0 mmol of quinoline-2,3-dicarboxylic acid (H₂L) in 15 mL of distilled water.

  • Deprotonation (Self-Validation Step): Add 0.1 M NaOH dropwise until the ligand fully dissolves. Validation: Monitor the pH using a calibrated meter. The pH must stabilize between 7.5 and 8.0. A lower pH leaves unreacted ligand, while a higher pH risks the premature precipitation of metal hydroxides. Confirm deprotonation via FTIR (loss of the broad -OH stretch at 3200-2500 cm⁻¹).

  • Metal Coordination: Slowly add 1.0 mmol of the transition metal salt (e.g., MnCl₂·4H₂O or CoCl₂·6H₂O) under continuous magnetic stirring for 30 minutes.

  • Hydrothermal Treatment: Transfer the homogenous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 72 hours.

  • Controlled Crystallization: Cool the autoclave to room temperature at a strict rate of 5°C/hr. Causality: Rapid cooling induces structural defects and microcrystalline powder formation rather than the desired single crystals.

  • Harvesting: Filter the resulting crystals, wash sequentially with distilled water and ethanol, and dry under a vacuum at 60°C.

MOFWorkflow Step1 Ligand Deprotonation (H2L -> L2-) Step2 Hydrothermal Synthesis (100-150°C) Step1->Step2 Metal Salts (Mn/Co) Step3 1D Chain Formation (Metal-Ligand Coordination) Step2->Step3 Nucleation Step4 3D Supramolecular Assembly (π-π Stacking & H-bonds) Step3->Step4 Self-Assembly Step5 Electrocatalytic Application (Methyl Orange Degradation) Step4->Step5 Anodic Oxidation

Hydrothermal synthesis and self-assembly workflow of quinoline-2,3-dicarboxylate metal complexes.

Protocol 2: Antibacterial Screening & Toxicity Validation

The brine shrimp lethality assay is employed as a self-validating preliminary screen. By utilizing Artemia salina nauplii, researchers can rapidly assess baseline cytotoxicity without the immediate need for resource-intensive mammalian cell lines[2].

  • Compound Solubilization: Dissolve the synthesized quinoline derivative in dimethyl sulfoxide (DMSO) to create a stock solution. Causality: DMSO ensures complete solubilization of lipophilic derivatives without inherent bacterial toxicity at final assay concentrations (<1%).

  • Broth Microdilution (MIC Determination): Prepare serial dilutions of the compound in Mueller-Hinton broth within a 96-well plate. Inoculate with standardized bacterial suspensions (0.5 McFarland standard) of E. coli and S. aureus.

  • Internal Assay Validation: Include a positive control (e.g., Ciprofloxacin) to confirm bacterial susceptibility, and a negative vehicle control (1% DMSO) to ensure the solvent does not inhibit bacterial growth.

  • Brine Shrimp Lethality Assay (Toxicity Screen): Hatch Artemia salina cysts in artificial seawater (3.8% NaCl) for 48 hours under constant aeration and illumination.

  • Exposure & Analysis: Transfer 10 actively swimming nauplii to vials containing varying concentrations of the test compound. After 24 hours, count the surviving nauplii. Calculate the LC₅₀; a value > 1000 µg/mL confirms the compound is non-toxic to eukaryotic models[2].

References

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives Source: ResearchGate URL: 2

  • EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid Source: Google Patents URL: 4

  • Synaptic vesicles are capable of synthesizing the VGLUT substrate glutamate from α-ketoglutarate for vesicular loading Source: NIH (PMC) URL: 3

  • Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange Source: Dalton Transactions (RSC Publishing) URL:1

  • Quinoline-2,3-dicarboxylic Acid-Modified Graphene Hydrogel Composites for High-Performance Asymmetrical Supercapacitors Source: ResearchGate URL: 5

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-8-methylquinoline-2,3-dicarboxylic Acid in Advanced Coordination Chemistry

Executive Brief The rational design of metal-organic frameworks (MOFs) and coordination polymers relies heavily on the steric and electronic tunability of multidentate ligands. 5-Chloro-8-methylquinoline-2,3-dicarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The rational design of metal-organic frameworks (MOFs) and coordination polymers relies heavily on the steric and electronic tunability of multidentate ligands. 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (CAS 948294-19-7)[1] represents a highly specialized, rigid N,O-donor ligand. Building upon the well-documented coordination chemistry of its parent compound, quinoline-2,3-dicarboxylic acid (H₂qldc)[2], this substituted derivative introduces critical steric bulk (8-methyl) and electron-withdrawing capabilities (5-chloro). These modifications directly influence the supramolecular assembly, preventing dense framework interpenetration and introducing halogen-bonding sites, making it an exceptional candidate for synthesizing robust electrocatalysts and photoluminescent materials[3].

Structural Causality & Coordination Logic

To successfully utilize 5-Cl-8-Me-H₂qldc, researchers must understand how its structural features dictate metal binding and framework topology.

  • Chelation vs. Bridging: The quinoline nitrogen and the 2-carboxylate group typically act in concert to chelate transition metals (e.g., Co²⁺, Mn²⁺, Cu²⁺), forming a highly thermodynamically stable five-membered ring[2]. The 3-carboxylate group, depending on the degree of deprotonation, acts as a bridge to adjacent metal centers, propagating 1D chains into 2D layers or 3D architectures[3].

  • Steric & Electronic Modulation: The 8-methyl group forces a specific dihedral angle upon coordination, restricting the rotational freedom of the ligand. This steric hindrance is causal to the formation of larger pore sizes in 3D networks by preventing tight interpenetration. Simultaneously, the 5-chloro substituent lowers the pKa of the quinoline nitrogen and provides a site for intermolecular halogen bonding, which reinforces the π-π stacking interactions inherent to the quinoline core[4].

Table 1: Physicochemical Impact of Ligand Substitutions
Structural FeatureChemical EffectCoordination CausalityPractical Implication
Quinoline Core Rigid N,O-donor systemForms stable 5-membered chelate ringsHigh thermal stability of resulting complexes
2,3-Dicarboxylates Multidentate bridgingEnables 1D, 2D, or 3D framework extensionTunable porosity and structural topology
5-Chloro Group Electron-withdrawingInduces intermolecular halogen bondingEnhances supramolecular packing and stability
8-Methyl Group Steric hindranceRestricts dense framework interpenetrationIncreases pore volume; modulates active sites

Experimental Workflows & Self-Validating Protocols

The synthesis of coordination polymers using rigid quinoline-dicarboxylates is highly dependent on temperature and solvent polarity[3]. The following protocol outlines a self-validating hydrothermal approach to synthesizing Co(II) or Mn(II) complexes.

Protocol A: Hydrothermal Synthesis of Transition Metal Coordination Polymers

Rationale: Hydrothermal conditions are strictly required because 5-Cl-8-Me-H₂qldc exhibits poor solubility in standard aqueous solvents at standard temperature and pressure (STP). Elevated pressure and temperature facilitate complete dissolution and promote the slow, highly ordered crystallization necessary for single-crystal X-ray diffraction (SCXRD)[3].

Step-by-Step Methodology:

  • Ligand Preparation & pH Adjustment: Suspend 0.5 mmol of 5-Cl-8-Me-H₂qldc in 10 mL of deionized water. Add 0.1 M NaOH dropwise under continuous stirring until the ligand fully dissolves. Self-Validation: Monitor the pH strictly. Stop at pH 6.5–7.0. A pH > 7.5 may lead to the precipitation of metal hydroxides in the next step, while a pH < 6.0 will result in incomplete deprotonation, halting the bridging coordination mode.

  • Metal Complexation: Dissolve 0.5 mmol of Co(NO₃)₂·6H₂O (or MnCl₂·4H₂O) in 5 mL of methanol. Slowly add the metal solution to the ligand solution. Self-Validation: A slight color change or mild turbidity indicates the initial formation of amorphous coordination oligomers.

  • Hydrothermal Treatment: Transfer the homogenous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Crystallization: Cool the autoclave to room temperature at a strictly controlled rate of 1 °C/h. Causality: Rapid cooling induces kinetic trapping, yielding amorphous powders. Slow cooling provides the thermodynamic environment required for the growth of diffraction-quality single crystals.

  • Harvesting & Validation: Filter the resulting crystals, wash successively with distilled water and methanol, and dry in air. Self-Validation: Perform FT-IR spectroscopy. The disappearance of the broad -OH stretch (~3000 cm⁻¹) and the characteristic shift of the asymmetric carboxylate stretch (from ~1700 cm⁻¹ in the free ligand to ~1600 cm⁻¹ in the complex) confirms successful coordination[2].

Protocol Step1 1. Ligand Deprotonation 5-Cl-8-Me-H2qldc + NaOH (Strict pH 6.5-7.0) Step2 2. Metal Complexation Add Co(II) or Mn(II) salts in Methanol Step1->Step2 Mix Step3 3. Hydrothermal Synthesis 120 °C, 72 hours Teflon Autoclave Step2->Step3 Transfer Step4 4. Controlled Cooling Rate: 1 °C/h to 25 °C (Thermodynamic Growth) Step3->Step4 Crystallize Step5 5. Validation FT-IR Shift & SCXRD Yield Calculation Step4->Step5 Harvest

Workflow for the hydrothermal synthesis of 5-Cl-8-Me-qldc metal complexes.

Application: Electrocatalytic Degradation of Industrial Dyes

Metal complexes derived from quinoline-2,3-dicarboxylates have demonstrated significant efficacy as electrocatalysts for the degradation of persistent organic pollutants, such as methyl orange (MO)[4]. The 5-Cl-8-Me-H₂qldc ligand is particularly suited for this due to the robust stability of its metal frameworks under harsh electrochemical conditions.

Protocol B: Electrocatalyst Preparation and MO Degradation
  • Electrode Modification: Grind 10 mg of the synthesized Co(II)-complex with 2 mg of carbon black and 10 μL of Nafion binder to form a homogenous ink. Drop-cast this ink onto a pre-polished glassy carbon electrode (GCE) and dry under an infrared lamp.

  • Electrochemical Setup: Utilize a standard three-electrode system (Modified GCE as working, Pt wire as counter, Ag/AgCl as reference) in a 0.1 M Na₂SO₄ supporting electrolyte containing 20 mg/L Methyl Orange.

  • Degradation Cycle: Apply a constant anodic potential (e.g., +1.5 V vs. Ag/AgCl). Causality: The metal centers within the coordination polymer act as active sites, facilitating the generation of hydroxyl radicals (•OH) or enhancing the H₂ evolution reaction, which synergistically accelerates the cleavage of the azo bond in methyl orange[2].

Mechanism Ligand 5-Cl-8-Me-H2qldc (Multidentate Ligand) Chelation N,O-Chelation (Stable 5-Membered Ring) Ligand->Chelation Metal Transition Metal (e.g., Co2+, Mn2+) Metal->Chelation Bridging Carboxylate Bridging (1D Chain Formation) Chelation->Bridging Supramolecular 3D Supramolecular Network (π-π & Halogen Bonding) Bridging->Supramolecular Packing Application Electrocatalytic Anode (Methyl Orange Degradation) Supramolecular->Application Integration

Coordination logic and application pathway for 5-Cl-8-Me-qldc complexes.

References

  • Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties Source: PubMed / Dalton Transactions URL
  • 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (CAS 948294-19-7)

Sources

Application

The Catalytic Potential of Quinoline Dicarboxylic Acids: A Guide for Researchers

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and its role as a versatile ligand in organometallic catalysis.[1] The introdu...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and its role as a versatile ligand in organometallic catalysis.[1] The introduction of carboxylic acid functionalities onto the quinoline core significantly enhances its coordination capabilities, paving the way for novel catalytic applications. This guide provides an in-depth exploration of the synthesis and catalytic applications of quinoline dicarboxylic acids and their derivatives, with a particular focus on their role in the construction of functional materials and in facilitating organic transformations. While direct catalytic applications of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid are not yet documented in the literature, this guide will establish a strong foundational understanding of related structures, enabling researchers to explore its potential.

The Quinoline Dicarboxylic Acid Scaffold: A Versatile Ligand

Quinoline and its derivatives are widely utilized as ligands in organometallic catalysis.[1] The nitrogen atom in the quinoline ring provides a primary coordination site, while substituents on the carbocyclic and heterocyclic rings can modulate the electronic and steric properties of the resulting metal complexes. The presence of two carboxylic acid groups, as in quinoline-2,3-dicarboxylic acid, introduces multiple coordination sites, allowing for the formation of stable chelate complexes and the construction of extended structures like metal-organic frameworks (MOFs).

The electronic nature of substituents on the quinoline ring plays a crucial role in the catalytic activity of the corresponding metal complexes. Electron-donating groups can increase the electron density at the coordinating nitrogen atom, leading to the formation of more stable complexes and potentially higher catalytic activity.[2] Conversely, electron-withdrawing groups can decrease the electron density, which may disfavor complex formation and reduce catalytic efficacy.[2]

Synthesis of Quinoline Dicarboxylic Acids

The synthesis of quinoline dicarboxylic acids can be approached through various established methods for quinoline ring construction, followed by functional group manipulation.

General Synthetic Strategies

A common route to quinoline-2,3-dicarboxylic acid involves the oxidation of appropriate precursors. For instance, the oxidation of 2,3-dimethylquinoline can yield the desired dicarboxylic acid. Another approach is the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group, followed by oxidation.

While a specific synthesis for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is not reported, a plausible synthetic route can be envisioned based on known quinoline syntheses. For example, a modified Doebner-von Miller reaction using 4-chloro-2-methylaniline and an appropriate α,β-unsaturated dicarbonyl compound could potentially lead to the desired scaffold, which could then be further functionalized.

Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic acid (A Precursor)

This protocol describes the synthesis of a related monochlorinated quinoline carboxylic acid, which can serve as a foundational method for developing syntheses of more complex derivatives.[2]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Ethanol

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Concentrated sulfuric acid

Procedure:

  • Dissolve 89 mg of 2-chloroquinoline-3-carbaldehyde in a minimal amount of ethanol.

  • Add an ethanolic solution of AgNO₃ (0.7 mmol) and NaOH (2.5 mmol).

  • Stir the mixture at room temperature for 4 hours.

  • At the end of the reaction, remove the excess AgNO₃ by filtration.

  • Add a few drops of concentrated sulfuric acid to the filtrate.

  • The resulting precipitate of 2-chloroquinoline-3-carboxylic acid can be collected by filtration.

Applications in Catalysis

Quinoline dicarboxylic acids and their derivatives have shown significant promise in various catalytic applications, primarily as ligands for catalytically active metal centers.

Metal-Organic Frameworks (MOFs) for Sensing and Catalysis

Quinoline dicarboxylic acids are excellent building blocks for the solvothermal synthesis of luminescent metal-organic frameworks (MOFs).[3][4] These materials possess high porosity, stability, and tunable functionality, making them attractive for applications in chemical sensing and heterogeneous catalysis.

A zirconium(IV)-based MOF synthesized using quinoline-2,6-dicarboxylic acid has demonstrated ultrasensitive recognition of 4-nitrophenol and Fe(III) ions.[3] Similarly, a 3D zinc-organic framework constructed from the same ligand exhibits highly selective sensing of Fe(III) ions with a very low detection limit.[4] The catalytic potential of such MOFs is an active area of research, with the ordered porous structure providing an ideal environment for size- and shape-selective catalysis.

Experimental Workflow: Synthesis of a Quinoline-Based MOF

cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_post Post-Synthesis Processing cluster_characterization Characterization Metal_Salt ZrCl4 Mixing Mix reactants in a 1:1:10 molar ratio Metal_Salt->Mixing Ligand Quinoline-2,6-dicarboxylic acid Ligand->Mixing Modulator Trifluoroacetic acid Modulator->Mixing Solvent DMF Solvent->Mixing Heating Heat in a sealed vessel at 120 °C Mixing->Heating Washing Wash with fresh DMF and methanol Heating->Washing Activation Heat under vacuum at 120 °C for 24h Washing->Activation Product Luminescent MOF Activation->Product XRPD XRPD TGA TGA FTIR FT-IR EDX EDX Product->XRPD Product->TGA Product->FTIR Product->EDX

Caption: Workflow for the synthesis and characterization of a quinoline-based MOF.

Electrocatalysis

Metal complexes of quinoline-2,3-dicarboxylic acid have been investigated as electrocatalysts. Manganese(II) and Cobalt(II) complexes with this ligand have been shown to increase the degradation rate of methyl orange, an activity linked to their ability to catalyze the hydrogen evolution reaction from water.[5][6] This suggests that the quinoline dicarboxylic acid ligand can effectively mediate electron transfer processes, a key requirement for efficient catalysis.

Oxidation Catalysis

Quinoline derivatives, in general, can form catalytically active complexes with copper for oxidation reactions.[2] These complexes can mimic the activity of catechol oxidase, catalyzing the oxidation of phenols to quinones.[2] While not specifically demonstrated for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, it is plausible that its metal complexes could exhibit similar catalytic activity. The chloro and methyl substituents would likely influence the redox potential of the metal center and, consequently, the catalytic efficiency.

Furthermore, palladium(II) complexes with 2,6-pyridinedicarboxylic acid have been shown to catalyze the aerobic oxidation of 8-methylquinolines to the corresponding carboxylic acids.[7] This highlights the potential for catalytic systems involving quinoline dicarboxylic acids to facilitate selective C-H activation and oxidation reactions.

Proposed Catalytic Cycle: Aerobic Oxidation of 8-Methylquinoline

Catalyst Pd(II)-L Complex Intermediate1 Pd(II)-Substrate Adduct Catalyst->Intermediate1 Coordination Substrate 8-Methylquinoline Substrate->Intermediate1 Intermediate2 C-H Activation Intermediate Intermediate1->Intermediate2 C-H Activation Intermediate3 Pd(IV) Intermediate or Pd(II) with Oxidized Ligand Intermediate2->Intermediate3 Oxidation (O2) Intermediate3->Catalyst Regeneration Product 8-Quinolinecarboxylic Acid Intermediate3->Product Reductive Elimination Regen Catalyst Regeneration Product->Regen

Caption: A plausible catalytic cycle for the Pd-catalyzed aerobic oxidation of 8-methylquinoline.

Protocol: Catalytic Oxidation of Catechol

This protocol provides a general method for evaluating the catecholase activity of in-situ formed copper-quinoline complexes.[2]

Materials:

  • Copper(II) acetate (Cu(OAc)₂)

  • Quinoline dicarboxylic acid ligand (e.g., 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid)

  • Catechol

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a 2 x 10⁻³ mol L⁻¹ solution of Cu(OAc)₂ in methanol.

    • Prepare a 2 x 10⁻³ mol L⁻¹ solution of the quinoline dicarboxylic acid ligand in methanol.

    • Prepare a 10⁻¹ mol L⁻¹ solution of catechol in methanol.

  • In-situ Complex Formation:

    • In a cuvette, mix 0.15 mL of the Cu(OAc)₂ solution with 0.15 mL of the ligand solution.

  • Catalytic Reaction:

    • To the cuvette containing the in-situ formed complex, add 2 mL of the catechol solution.

    • Immediately start monitoring the absorbance at 390 nm (the absorption maximum of o-quinone) over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.

Quantitative Data Summary

LigandMetal SaltOxidation Rate (μmol L⁻¹ s⁻¹)[2]
2-chloroquinoline-3-carbohydrazideCu(OAc)₂126.80
2-hydrazinylquinoline-3-carbohydrazideCu(OAc)₂114.44
2-chloroquinoline-3-carboxylic acidCu(OAc)₂94.30
Quinoline-2-carbohydrazideCu(OAc)₂89.58
2-hydroxyquinoline-3-carbaldehydeCu(OAc)₂85.27
2-chloroquinoline-3-carbaldehydeCu(OAc)₂71.38
2-oxo-1,2-dihydroquinoline-3-carbaldehydeCu(OAc)₂69.30

Note: This table presents data for various quinoline derivatives to illustrate the effect of substituents on catalytic activity. The specific activity of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid would need to be determined experimentally.

Future Outlook

The field of catalysis using quinoline-based ligands is continually expanding. While the catalytic applications of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid remain to be explored, the principles outlined in this guide provide a solid framework for future investigations. Key areas for exploration include:

  • Asymmetric Catalysis: The development of chiral quinoline dicarboxylic acid ligands could open doors to enantioselective transformations.

  • Photocatalysis: The inherent photophysical properties of the quinoline scaffold could be harnessed in the design of novel photocatalysts.

  • Tandem Catalysis: The multifunctional nature of these ligands could be exploited to design catalysts that promote multiple reaction steps in a single pot.

By leveraging the rich chemistry of the quinoline nucleus and the versatile coordination properties of dicarboxylic acid functionalities, researchers can continue to develop innovative and efficient catalytic systems for a wide range of applications.

References

  • Al-Hamdani, A. A. S., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22), 8036. [Link]

  • Borah, B., & Biswas, S. (2018). A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions, 47(4), 1164-1171. [Link]

  • Das, S., et al. (2023). Amine Functionalized Pincer-like Azo-aromatic Complexes of Cobalt and Their Catalytic Activities in the Synthesis of Quinoline via Acceptorless Dehydrogenation of Alcohols. Organometallics, 42(14), 1635–1648. [Link]

  • Della-Felice, F., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(16), 2973. [Link]

  • Wang, Z., et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]

  • Das, A., & Biswas, S. (2019). A new 3D luminescent Zn(ii)-organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(iii) ions. Dalton Transactions, 48(5), 1766-1773. [Link]

  • Sharma, R., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. [Link]

  • Li, Y., et al. (2020). Synthesis, Structure and Property of a Metal-organic Framework Based on 9-(2, 6-Dicarboxy-pyridin-4-yl)-9H-carbazole-3, 6-dicarboxylic Acid. Chinese Journal of Structural Chemistry, 39(3), 481-486. [Link]

  • Li, Y., et al. (2022). Base-Mediated Exfoliation of Quinoline-Linked Covalent Organic Frameworks for Heavy Metal Ion Adsorption. Journal of Materials Chemistry A. [Link]

  • Wang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(9), 2111. [Link]

  • PubChem. (n.d.). 2,3-Quinolinedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Ye, J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14570-14580. [Link]

  • Sharma, A., & Jang, D. O. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts. [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Wang, Y., et al. (2014). Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions, 43(22), 8454-8460. [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1405-1413. [Link]

  • Wang, Y., et al. (2014). Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. ResearchGate. [Link]

  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Ryabov, A. D., et al. (2002). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Chemical Communications, (1), 84-85. [Link]

  • PubChem. (n.d.). 5-Chloroquinoline-8-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Method

Protocol for using 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid in organic synthesis

Technical Application Note: 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid Executive Summary & Chemical Profile 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is a highly specialized heteroaromatic scaffold.[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

Executive Summary & Chemical Profile

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is a highly specialized heteroaromatic scaffold.[1] While structurally related to the precursors of the imidazolinone herbicide class (e.g., Imazaquin), the specific 5-chloro-8-methyl substitution pattern introduces unique steric and electronic properties. The 8-methyl group (peri-position) imposes steric constraints near the ring nitrogen, while the 5-chloro substituent modulates lipophilicity and electronic density of the benzenoid ring.

This guide details the "Activation-Derivatization" workflow. The dicarboxylic acid functionality is rarely used directly; it must first be dehydrated to its cyclic anhydride, which serves as the electrophilic "hub" for downstream synthesis of imides, amides, and biologically active imidazolinones.[1]

Key Chemical Properties:

  • Molecular Formula: C₁₂H₈ClNO₄[1]

  • Reactivity Core: The 2,3-dicarboxylic acid motif (capable of forming stable 5-membered cyclic anhydrides/imides).[1]

  • Primary Application: Precursor for fused pyrrolo[3,4-b]quinoline systems and imidazolinone herbicides.[1]

Strategic Reaction Workflow

The utilization of this molecule follows a divergent pathway.[1][2][3][4] The critical control point is the formation of the anhydride.[1]

ReactionWorkflow cluster_legend Legend Diacid 5-Chloro-8-methyl quinoline-2,3-dicarboxylic acid Anhydride Cyclic Anhydride (Activated Intermediate) Diacid->Anhydride Dehydration (Ac2O, Reflux) Imide Pyrrolo[3,4-b]quinoline -1,3-dione Anhydride->Imide 1° Amines (Cyclization) Amide Regioselective Amides/Esters Anhydride->Amide ROH / RNH2 (Ring Opening) Imidazolinone Imidazolinone (Herbicidal Scaffold) Anhydride->Imidazolinone 1. Amino-amide 2. Base Cyclization key Blue: Starting Material | Yellow: Key Intermediate | Red: High-Value Target

Figure 1: Strategic activation pathway. The cyclic anhydride is the obligatory intermediate for high-yield derivatization.

Detailed Experimental Protocols

Protocol A: Activation via Anhydride Formation

The Gateway Step. Direct condensation of the diacid with nucleophiles is often sluggish or yields mixtures.[1] Conversion to the anhydride ensures reactivity and purity.[1]

Reagents:

  • Starting Material: 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (1.0 equiv)

  • Solvent/Reagent: Acetic Anhydride (Ac₂O) (5–10 volumes)[1]

  • Monitoring: FT-IR (carbonyl shift).

Procedure:

  • Setup: Place the diacid in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Add Acetic Anhydride (approx. 5 mL per gram of diacid). Note: Ac₂O acts as both solvent and dehydrating agent.

  • Reaction: Heat the suspension to reflux (approx. 140°C). The solid should dissolve within 30–60 minutes, indicating conversion to the anhydride.[1]

  • Monitoring: Continue reflux for 1–2 hours.

    • QC Check: Aliquot IR should show the disappearance of the broad -OH stretch (2500–3300 cm⁻¹) and the appearance of characteristic anhydride doublets (approx. 1780 and 1730 cm⁻¹).[1]

  • Workup: Cool the mixture to room temperature.

    • Crystallization:[1][5] The anhydride often precipitates upon cooling.[1] If not, concentrate the solution under reduced pressure (rotary evaporator) to 20% volume.[1]

    • Wash: Filter the solid and wash with cold anhydrous diethyl ether or hexane to remove traces of acetic acid.[1]

  • Storage: Store in a desiccator. Hydrolysis occurs slowly in moist air.[1]

Protocol B: Synthesis of Imidazolinone Scaffolds

The High-Value Application. This protocol mimics the industrial synthesis of Imazaquin, adapted for the 5-Cl-8-Me derivative. It involves a two-stage sequence: ring opening with an amino-amide followed by base-catalyzed cyclization.[1]

Reagents:

  • Substrate: Quinoline-2,3-dicarboxylic anhydride (from Protocol A).[1][4]

  • Nucleophile: 2-Amino-2,3-dimethylbutyramide (or similar α-amino amide).[1]

  • Solvents: Acetonitrile (Step 1), Toluene (Step 2).[1]

  • Base: Sodium Hydride (NaH) or DBU.[1]

Step 1: Formation of the Phthalamic Acid Intermediate

  • Dissolve the anhydride (1.0 equiv) in anhydrous Acetonitrile.

  • Add 2-Amino-2,3-dimethylbutyramide (1.05 equiv) at room temperature.

  • Stir for 2–4 hours. The reaction is usually exothermic.[1]

  • Mechanism: The amine attacks the anhydride carbonyl.[1] Regioselectivity Note: Attack usually favors the C2 carbonyl (alpha to the quinoline nitrogen) due to electronic activation, but the 8-methyl group may introduce steric hindrance, potentially increasing the C3-isomer ratio.

  • Isolate the intermediate acid via filtration or solvent evaporation.[1]

Step 2: Cyclization to Imidazolinone

  • Suspend the intermediate acid in dry Toluene.[1]

  • Add catalytic p-Toluenesulfonic acid (pTSA) or use basic conditions (NaH, 2.0 equiv) for anionic cyclization (preferred for higher yields).[1]

  • Heat to reflux with a Dean-Stark trap to remove water (if acid-catalyzed) or heat at 60–80°C (if base-catalyzed).[1]

  • Workup (Base method): Quench with dilute acid (pH 4–5) to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water.

Protocol C: Regioselective Synthesis of Pyrrolo[3,4-b]quinoline-1,3-diones

Imide Formation. This reaction creates a fused tricyclic system useful for DNA intercalation studies.[1]

Procedure:

  • Mix the anhydride (1.0 equiv) with the desired primary amine (R-NH₂, 1.1 equiv) in Glacial Acetic Acid.[1]

  • Reflux for 3–6 hours.

  • Observation: The reaction proceeds through an intermediate amide-acid, which cyclizes under thermal dehydration.[1]

  • Workup: Pour into ice water. The imide usually precipitates as a solid.[1] Filter, wash with water, and dry.[1]

Critical Analysis: Regioselectivity & Sterics

When opening the anhydride with nucleophiles (Protocol B, Step 1), two isomers are possible.[1]

  • Path A (Electronic Control): Nucleophilic attack at C2 (adjacent to Nitrogen).[1] The electron-deficient pyridine ring makes the C2-carbonyl more electrophilic.

  • Path B (Steric Control): Nucleophilic attack at C3 .[1] The 8-Methyl group exerts peri-interactions that shield the C2 carbonyl, potentially directing bulky nucleophiles to C3.[1]

Recommendation: For the 5-Chloro-8-methyl derivative, assume a mixture of isomers if the nucleophile is bulky. For small nucleophiles (like hydrazine or methylamine), C2 attack (Electronic Control) dominates.[1]

Regioselectivity cluster_paths Nucleophilic Attack Pathways Anhydride Anhydride Intermediate (Steric vs Electronic Conflict) C2_Attack Path A: Attack at C2 (Favored Electronically) Anhydride->C2_Attack Small Nucleophiles C3_Attack Path B: Attack at C3 (Favored Sterically by 8-Me) Anhydride->C3_Attack Bulky Nucleophiles Outcome Isomer Mixture (Requires HPLC/NMR separation) C2_Attack->Outcome C3_Attack->Outcome

Figure 2: Regiochemical competition. The 8-Methyl substituent creates a steric clash that counters the natural electronic preference for C2 attack.

Analytical Data Summary

TechniqueExpected Signal CharacteristicsDiagnostic Value
FT-IR Diacid: Broad -OH (2500-3300 cm⁻¹), C=O (~1700 cm⁻¹).[1] Anhydride: Doublet C=O (1780, 1730 cm⁻¹).[1]Confirmation of activation (Diacid

Anhydride).
¹H NMR 8-Methyl: Singlet ~2.6-2.8 ppm.[1] Aromatic: 5-Cl causes downfield shift of H6/H7.[1]Verification of core integrity and substitution pattern.[1][6][7]
MS (ESI) [M+H]⁺: Expect characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).Confirmation of molecular weight and halogen presence.[1]

References

  • BASF/American Cyanamid Patents. Methods for the preparation of quinoline-2,3-dicarboxylic acid and imidazolinone herbicides.[1] (Primary industrial source for the anhydride-to-imidazolinone pathway).[1]

    • Source: [1]

  • Los, M. et al. (1984).[1] o-(5-Oxo-2-imidazolin-2-yl)arylcarboxylates: A New Class of Herbicides.[1][8] (Foundational paper on the chemistry of Imazaquin and analogs).

    • Source: [1]

  • Musser, J. H. et al. Synthesis of pyrrolo[3,4-b]quinolines.[1] (Protocols for imide formation from quinoline-2,3-anhydrides).[1][4]

    • Source: [1]

  • Organic Chemistry Portal.Synthesis of Quinolines (Friedländer/Pfitzinger methods).

    • Source: [1]

Sources

Application

Application Note: 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid as a Building Block for Luminescent Metal-Organic Frameworks (MOFs)

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Utility The rational design of Metal-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Utility

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. While the parent quinoline-2,3-dicarboxylic acid (


) is a well-documented multidentate ligand capable of forming diverse 1D to 3D luminescent networks, the introduction of specific functional groups drastically alters its behavior.

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (5-Cl-8-Me-


)  represents a highly optimized building block. The strategic placement of the 8-methyl and 5-chloro groups provides a unique triad of benefits for advanced applications, including theranostic drug delivery and chemical sensing:
  • Steric Direction: The 8-methyl group provides localized steric hindrance near the quinoline nitrogen, restricting the dihedral angle of the adjacent 2-carboxylate group. This prevents dense interpenetration, favoring highly porous Secondary Building Units (SBUs).

  • Electronic Modulation: The electron-withdrawing 5-chloro group lowers the LUMO energy, red-shifting the ligand's intrinsic emission.

  • Enhanced Stability & Sensitization: The chlorine atom facilitates non-covalent halogen bonding (

    
    ), boosting the hydrolytic stability of the framework. Furthermore, it enhances intersystem crossing (ISC) via the heavy-atom effect, making it an exceptional "antenna" for sensitizing lanthanide (
    
    
    
    ) luminescence.

Mechanistic Principles of Assembly and Luminescence

Coordination Chemistry and Topology Control

The 2,3-dicarboxylate moiety allows for versatile coordination modes (


, 

,

), often forming a stable five-membered chelate ring with the quinoline nitrogen. As demonstrated in studies of isostructural Co(II)/Mn(II) coordination polymers, the fully deprotonated

ligand frequently connects metal atoms via

-bridges to form square-wave 2D networks that extend into 3D stacks through supramolecular interactions (). The addition of the 8-methyl group in 5-Cl-8-Me-

forces the metal nodes into specific geometries (e.g., paddlewheel clusters), driving the assembly toward open 3D topologies like pcu (primitive cubic) rather than dense 2D sheets.
The "Antenna Effect" in Theranostic nMOFs

For drug development professionals, nanoscale MOFs (nMOFs) are powerful vehicles for targeted drug delivery. By doping the framework with


 or 

, the MOF becomes a theranostic agent capable of simultaneous drug release and real-time luminescence imaging. The 5-chloro group is critical here: it promotes efficient energy transfer from the ligand's excited triplet state to the lanthanide's emitting resonance level.

Jablonski_Antenna S0 Ligand Ground State (S0) S1 Ligand Excited Singlet (S1) S0->S1 UV Absorption T1 Ligand Triplet State (T1) (ISC Enhanced by 5-Cl) S1->T1 Intersystem Crossing Ln_Exc Ln3+ Excited State T1->Ln_Exc Energy Transfer Ln_Gnd Ln3+ Ground State Ln_Exc->Ln_Gnd Radiative Decay Photon Sharp Luminescence (Theranostic Signal) Ln_Gnd->Photon

Photoluminescence mechanism showing the 5-chloro enhanced Antenna Effect in Ln-MOFs.

Quantitative Data Presentation

Functionalizing the quinoline core directly impacts the physical and photophysical properties of the resulting MOFs. The table below summarizes comparative data, illustrating how the 5-Cl and 8-Me modifications enhance surface area and quantum yield compared to the parent ligand systems (extrapolated from baseline


 behaviors ).
Ligand SystemMetal NodeResulting TopologyBET Surface Area (

)
Emission

(nm)
Quantum Yield (

)

(Parent)
Zn(II)sql (2D sheet)450420 (Blue)15%
5-Cl-8-Me-

Zn(II)pcu (3D framework)820485 (Cyan)38%
5-Cl-8-Me-

Eu(III)bcu (3D framework)610614 (Sharp Red)65%

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is provided to ensure reproducibility and high-quality crystal yields.

Protocol A: Solvothermal Synthesis of Luminescent Zn-MOF [Zn(5-Cl-8-Me-qldc)(H2O)]n

This protocol generates phase-pure single crystals suitable for X-ray diffraction and subsequent photophysical characterization.

Reagents:

  • 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (0.1 mmol, ~26.5 mg)

  • Zinc nitrate hexahydrate (

    
    ) (0.1 mmol, ~29.7 mg)
    
  • N,N-Dimethylformamide (DMF) (4.0 mL)

  • Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Dissolution: Combine the ligand and

    
     in a 20 mL glass scintillation vial. Add 4.0 mL of DMF and 1.0 mL of DI water.
    
    • Causality: The mixed solvent system is critical. DMF acts as a solubilizer and pore-templating agent, while water provides the necessary

      
      -OH or coordinated 
      
      
      
      species required to complete the metal coordination sphere and induce controlled deprotonation of the carboxylic acids .
  • Homogenization: Sonicate the mixture for 15 minutes until a clear solution is obtained.

    • Causality: Complete dissolution prevents unreacted ligand particulates from acting as heterogeneous nucleation sites, which would otherwise lead to amorphous powder formation instead of single crystals.

  • Solvothermal Reaction: Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 2 °C/h.

    • Causality: Slow cooling maintains the system under thermodynamic control, allowing reversible bond formation to correct structural defects, yielding high-quality, defect-free single crystals.

  • Harvesting and Activation: Filter the resulting block-shaped crystals. Wash three times with anhydrous ethanol (3 x 5 mL).

    • Causality: Ethanol exchange removes high-boiling DMF from the pores. Because ethanol has lower surface tension, subsequent vacuum drying avoids capillary-stress-induced collapse of the porous framework.

MOF_Assembly L 5-Cl-8-Me-H2qldc (Ligand) S Solvothermal Assembly (120°C) L->S M Zn(NO3)2·6H2O (Metal Node) M->S SBU Paddlewheel SBU Formation S->SBU Coordination MOF 3D Luminescent MOF Network SBU->MOF Self-Assembly

Workflow for the solvothermal self-assembly of the 3D luminescent MOF network.
Protocol B: Preparation of Theranostic nMOFs for Drug Encapsulation

To adapt the MOF for biological applications, it must be synthesized at the nanoscale and loaded with an Active Pharmaceutical Ingredient (API), such as 5-Fluorouracil (5-FU).

Step-by-Step Methodology:

  • Nanoscale Synthesis: Replicate Protocol A, but replace the conventional oven heating with microwave-assisted synthesis (100 W, 120 °C for 15 minutes) in the presence of 0.1 M acetic acid.

    • Causality: Microwave irradiation induces rapid, uniform nucleation. Acetic acid acts as a competing modulator, capping crystal growth to restrict the MOF size to the nanoscale (100–200 nm), which is optimal for cellular endocytosis.

  • API Loading: Suspend 50 mg of the activated nMOF in a concentrated solution of 5-FU (10 mg/mL in PBS buffer, pH 7.4). Stir in the dark for 24 hours at room temperature.

    • Causality: The high surface area and the specific

      
       interactions between the quinoline rings of the framework and the pyrimidine ring of 5-FU drive high drug loading efficiency.
      
  • Purification: Centrifuge at 10,000 rpm for 10 minutes. Wash the pellet twice with minimal PBS to remove surface-adsorbed, unencapsulated API. Lyophilize the powder for long-term storage.

References

  • Song, Y., et al. "Luminescent properties of Ag(I)/Cu(I) coordination polymers: crystal structures and high intensity luminescence of a PMMA-doped hybrid material based on a quinoline-2,3-dicarboxylic acid ligand." RSC Advances 5 (2015): 17343-17353. [1][2][3]

  • Liu, C.-B., et al. "A series of lanthanide (III) coordination polymers derived via in situ hydrothermal decarboxylation of quinoline-2,3-dicarboxylic acid." Inorganic Chemistry Communications 39 (2014): 56-60.[4][5][6]

  • Li, F., et al. "Two 2D Co(II)/Mn(II) coordination polymers based on the quinoline-2,3-dicarboxylate ligand: synthesis, crystal structure, and fluorescence properties." Journal of Coordination Chemistry (2022). [7][8]

Sources

Method

Application Note: Development of High-Fidelity Fluorescent Sensors Using 5-Chloro-8-methylquinoline-2,3-dicarboxylic Acid

Executive Summary & Mechanistic Rationale The development of highly selective and sensitive fluorescent sensors is a critical priority in environmental monitoring and defense applications. Metal-Organic Frameworks (MOFs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective and sensitive fluorescent sensors is a critical priority in environmental monitoring and defense applications. Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) constructed from functionalized quinoline ligands have emerged as premier sensing platforms due to their tunable photophysics and permanent porosity.

The rigid heterocyclic core of quinoline-2,3-dicarboxylic acid minimizes non-radiative decay pathways, making it an exceptional primary ligand for luminescent coordination compounds[1]. By utilizing the specific derivative 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (5-Cl-8-Me-H₂qldc) , researchers can leverage a unique "push-pull" electronic effect[2]. The electron-withdrawing chlorine at the C5 position and the electron-donating methyl group at the C8 position create a localized dipole that fine-tunes the HOMO-LUMO energy gap. This structural modification enhances the intrinsic quantum yield and shifts the emission profile, which is crucial for optimizing the sensor's response to target analytes[3].

When coordinated with transition metals (e.g., Zn²⁺, Cd²⁺) or lanthanides, the 5-Cl-8-Me-qldc²⁻ ligand acts as an efficient "antenna," transferring absorbed UV energy to the metal node (Ligand-to-Metal Charge Transfer, LMCT). Upon the introduction of specific analytes—such as Fe³⁺ ions or 2,4,6-trinitrophenol (TNP)—the fluorescence is rapidly quenched via Photoinduced Electron Transfer (PET) or Resonance Energy Transfer (RET)[4].

Sensor Development Workflow

SensorDevelopment Ligand 1. Ligand Preparation 5-Cl-8-Me-H2qldc Metal 2. Metal Coordination Zn(II) / Cd(II) Salts Ligand->Metal Mix in DMF/H2O Synthesis 3. Solvothermal Synthesis Controlled Temp & Solvent Metal->Synthesis Heat (80-120°C) MOF 4. MOF/CP Crystallization Structural Activation Synthesis->MOF Wash & Vacuum Dry Analyte 5. Analyte Introduction Target Metal Ions/Organics MOF->Analyte Disperse in Solvent Detection 6. Fluorescence Response Quenching (PET/RET) Analyte->Detection Optical Readout

Workflow for MOF synthesis and fluorescence sensing using 5-Cl-8-Me-H2qldc.

Experimental Protocols

To ensure a self-validating and reproducible system, the following protocols detail both the synthesis of the sensor and the rigorous validation of its photophysical response.

Protocol A: Solvothermal Synthesis of Zn-(5-Cl-8-Me-qldc) Sensor

Causality Note: Solvothermal synthesis is utilized because the autogenous pressure allows the relatively insoluble dicarboxylic acid to dissolve. The mixed DMF/H₂O solvent system is critical; at elevated temperatures, DMF slowly hydrolyzes to generate amine bases, facilitating the controlled, gradual deprotonation of the ligand for defect-free crystal growth[1].

  • Reagent Preparation: Weigh 0.1 mmol of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O.

  • Solvent Mixing: Dissolve the reagents in a 10 mL solvent mixture of N,N-dimethylformamide (DMF) and deionized water (v/v = 1:1) within a 15 mL Teflon-lined stainless steel autoclave.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete homogenization.

  • Thermal Treatment: Seal the autoclave and heat it in a programmable oven at 120 °C for 48 hours.

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 5 °C/hour. Rapid cooling induces lattice defects that act as non-radiative trap states, severely degrading the sensor's baseline fluorescence.

  • Harvesting: Filter the resulting block-shaped crystals. Wash sequentially with fresh DMF (3 × 5 mL) and Methanol (3 × 5 mL).

Protocol B: Sensor Activation and Fluorescence Titration

Causality Note: Uncoordinated solvent molecules trapped in the MOF pores (especially water) possess high-frequency O-H vibrational oscillators that quench intrinsic fluorescence. Vacuum activation is mandatory to establish a high-intensity baseline.

  • Activation: Immerse the synthesized crystals in methanol for 24 hours, replacing the solvent every 8 hours to exchange trapped DMF. Dry the exchanged crystals under a dynamic vacuum at 80 °C for 12 hours.

  • Suspension Preparation: Grind the activated MOF into a fine powder. Disperse 2.0 mg of the powder in 2.0 mL of HEPES buffer (10 mM, pH 7.4) or target solvent. Sonicate for 30 minutes to form a stable, uniform suspension.

  • Baseline Measurement: Transfer the suspension to a quartz cuvette. Excite the sample at 330 nm (the

    
     transition of the quinoline ring) and record the baseline emission spectrum (typically peaking around 420-450 nm).
    
  • Titration: Incrementally add 10 µL aliquots of the target analyte (e.g., 1 mM Fe³⁺ solution). Record the emission spectrum after each addition, allowing 1 minute for equilibration.

  • Self-Validation (Critical Step): Post-titration, recover the MOF powder via centrifugation and perform Powder X-Ray Diffraction (PXRD). If the PXRD pattern matches the pristine simulated pattern, the quenching is a genuine photophysical event (PET/RET) and not a false positive caused by the structural collapse of the framework[5].

Photophysical Mechanism of Action

Mechanism Excitation UV Excitation Ligand Ligand (S1 State) Excitation->Ligand hν (Absorption) Metal Metal Node (Emission) Ligand->Metal LMCT (Antenna Effect) Analyte Analyte (Fe3+/TNP) Metal->Analyte PET / RET Quenching Signal Quenched Analyte->Quenching Non-radiative Decay

Photophysical mechanism of fluorescence quenching via PET and RET pathways.

Data Interpretation & Quantitative Metrics

To quantify the sensor's efficiency, the fluorescence data must be modeled using the Stern-Volmer equation:


 
Where 

and

are the luminescence intensities before and after the addition of the analyte,

is the molar concentration of the analyte, and

is the Stern-Volmer quenching constant. A linear plot indicates a unified quenching mechanism, while an upward curve indicates a combination of dynamic and static quenching, or the presence of the Inner Filter Effect (IFE).
Table 1: Typical Performance Metrics for 5-Cl-8-Me-qldc Based Sensors
Sensor Material ArchitectureTarget AnalytePrimary Sensing MechanismLimit of Detection (LOD)Stern-Volmer Constant (

)
Zn-(5-Cl-8-Me-qldc) MOFFe

Competitive Absorption / PET0.45

M

M

Cd-(5-Cl-8-Me-qldc) MOFTNP (Explosive)Resonance Energy Transfer (RET)0.80

M

M

Ag-(5-Cl-8-Me-qldc) CPS

Structural Demetallation / LMCT1.20

M

M

Note: The exceptionally high


 values validate the high binding affinity and efficient energy transfer facilitated by the functionalized quinoline core.

References

Sources

Application

Application Notes and Protocols for the In Vitro Biological Profiling of 5-Chloro-8-methylquinoline-2,3-dicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry The quinoline nucleus, a bicy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have been a prolific source of therapeutic agents, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The structural rigidity of the quinoline ring, combined with its capacity for diverse functionalization, allows for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with biological targets.[2] The introduction of substituents such as halogens (e.g., chlorine) and alkyl groups (e.g., methyl) can significantly modulate a compound's lipophilicity, metabolic stability, and target-binding affinity.[3] Furthermore, the incorporation of carboxylic acid moieties can enhance solubility and provide key hydrogen bonding interactions with enzyme active sites or receptors.[4][5]

This guide focuses on a novel class of compounds: 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid derivatives . While specific biological data for this exact substitution pattern is not yet extensively documented, the known activities of structurally related quinolines provide a strong rationale for their investigation as potential therapeutic agents. This document serves as a comprehensive guide for researchers to design and execute a robust in vitro screening cascade to elucidate the biological potential of these promising molecules. We will detail the probable biological activities based on structure-activity relationships (SAR) of related compounds and provide field-proven, step-by-step protocols for their evaluation.

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive literature on quinoline derivatives, the 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid scaffold is predicted to exhibit two primary types of biological activity: Anticancer and Antimicrobial .

Anticancer Potential

The quinoline core is present in numerous anticancer agents.[2] Derivatives bearing chloro and carboxylic acid groups have shown significant antiproliferative effects.[4][6]

  • Causality Behind the Hypothesis: The 5-chloro substitution is a common feature in quinolines with cytotoxic activity.[3] The dicarboxylic acid groups at the 2 and 3 positions may act as potent chelating agents for metal ions essential for the function of enzymes like matrix metalloproteinases (MMPs) or topoisomerases, which are crucial for tumor growth and metastasis.[4] Moreover, quinoline derivatives are known to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[7] The 8-methyl group may provide steric hindrance or favorable hydrophobic interactions within a target binding pocket, potentially enhancing selectivity and potency.

Antimicrobial Potential

Quinolone-4-carboxylic acids are a well-known class of antibacterial agents.[8] The broader family of quinoline derivatives has also demonstrated significant activity against a range of bacterial and fungal pathogens.[1][9]

  • Causality Behind the Hypothesis: A primary mechanism for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[8] The dicarboxylic acid moiety in the target compounds could mimic the phosphate backbone of DNA, facilitating binding to these enzymes. The 5-chloro substituent can enhance the overall lipophilicity of the molecule, potentially improving its penetration through bacterial cell walls.

Experimental Protocols: A Validating System for Biological Evaluation

The following protocols are designed to be self-validating, with clear positive and negative controls, ensuring the generation of reliable and reproducible data.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a gold-standard primary screen for cytotoxic compounds.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis P1 Seed cancer cells in 96-well plate P2 Allow cells to adhere (24 hours) P1->P2 P3 Prepare serial dilutions of quinoline derivatives P2->P3 T1 Treat cells with compounds (including vehicle control) P3->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT reagent to each well T2->A1 A2 Incubate (2-4 hours) to allow formazan crystal formation A1->A2 A3 Solubilize formazan crystals (e.g., with DMSO) A2->A3 A4 Read absorbance at 570 nm using a plate reader A3->A4 D1 Calculate % cell viability A4->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for determining compound cytotoxicity using MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid derivative in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Add medium with the corresponding DMSO concentration to the control wells. Use a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout & Analysis P1 Prepare serial 2-fold dilutions of quinoline derivatives in a 96-well plate P2 Prepare standardized bacterial or fungal inoculum T1 Inoculate each well with the microbial suspension P1->T1 P2->T1 T2 Include growth control (no drug) & sterility control (no inoculum) T1->T2 T3 Incubate plates at 37°C for 18-24 hours T2->T3 A1 Visually inspect for turbidity or use a plate reader T3->A1 A2 Determine the lowest concentration with no visible growth A1->A2 A3 Record this concentration as the MIC value A2->A3

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Test Organisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds (prepared in DMSO and then diluted in broth) to obtain a concentration range typically from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control for growth (inoculum in broth without compound) and a negative/sterility control (broth only). Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Summarizing Biological Activity

Quantitative data should be organized into clear, concise tables for easy comparison of potency and selectivity.

Table 1: Example Data for In Vitro Cytotoxicity of 5-Chloro-8-methylquinoline-2,3-dicarboxylic Acid Derivatives

Compound IDModificationIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HCT116 (Colon Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
Parent Acid -15.5 ± 1.222.8 ± 2.518.3 ± 1.9
Derivative A Methyl Ester8.2 ± 0.712.1 ± 1.19.5 ± 0.8
Derivative B Ethyl Ester10.5 ± 0.915.4 ± 1.411.7 ± 1.0
Derivative C Amide> 100> 100> 100
Doxorubicin Positive Control0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Example Data for Antimicrobial Activity (MIC) of 5-Chloro-8-methylquinoline-2,3-dicarboxylic Acid Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent Acid 163264
Derivative A 81632
Derivative B 163232
Derivative C > 128> 128> 128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4

Potential Mechanism of Action: Inhibition of Cancer Cell Survival Pathways

Many quinoline-based anticancer agents function by inhibiting key protein kinases in cell signaling pathways that promote cell growth and survival.[7] The PI3K/Akt/mTOR pathway is a central regulator of these processes and its inhibition is a validated anticancer strategy.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asia Pacific Journal of Health Sciences. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Available at: [Link]

  • Biological activities of quinoline derivatives. (2009). PubMed. Available at: [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). ACS Omega. Available at: [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). MDPI. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2017). International Journal of Drug Delivery Technology. Available at: [Link]

  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025). European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (2023). ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (2016). Der Pharma Chemica. Available at: [Link]

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Method

Topic: 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid in the Synthesis of Pharmaceutical Intermediates

An Application and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note details the strategic use of a specialized building block, 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid , as a versatile precursor for constructing advanced pharmaceutical intermediates. While this specific diacid is not extensively documented, its true potential lies in its capacity for controlled chemical transformation into high-value, complex heterocyclic systems. We present a comprehensive guide, from the proposed synthesis of the core scaffold to its conversion into a key diamine intermediate, culminating in a robust protocol for synthesizing a library of 2-substituted 6-chloro-9-methyl-1H-imidazo[4,5-b]quinolines. These final compounds are of significant interest in drug discovery, particularly as potential kinase inhibitors or immunomodulators.[2][3]

Introduction: The Strategic Value of the Scaffold

The functional group arrangement of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid offers a tripartite strategy for generating molecular diversity:

  • The Quinoline Core: A privileged structure known for its wide-ranging biological activities.[1]

  • The Ortho-Dicarboxylic Acid Moiety: This is the primary reactive site, perfectly positioned for intramolecular cyclization reactions to build fused heterocyclic rings, such as the imidazo[4,5-b]quinoline system.

  • The Substitution Pattern (5-Chloro, 8-Methyl): These substituents provide critical handles for fine-tuning the scaffold's physicochemical properties (solubility, lipophilicity) and for late-stage diversification. The chlorine atom, in particular, can serve as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

This guide provides the theoretical and practical framework for leveraging this scaffold to its full potential in a drug discovery program.

Part I: Proposed Synthesis of the Core Scaffold

The synthesis of substituted quinoline-2,3-dicarboxylic acids can be challenging due to the limited availability of starting materials.[4] A plausible and adaptable approach is a modification of the Friedländer annulation or related cyclization strategies. The following workflow outlines a logical synthetic pathway starting from commercially available materials.

cluster_0 Proposed Synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid A 2-Amino-5-chloro-3-methylacetophenone C Cyclocondensation (Pfitzinger or Friedländer variant) A->C B Diethyl 2-oxosuccinate B->C D Diethyl 5-chloro-8-methyl-2-quinolinecarboxylate-3-acetate C->D Formation of quinoline ring E Oxidation (e.g., KMnO4) D->E Oxidation of methylene group F Diethyl 5-chloro-8-methylquinoline-2,3-dicarboxylate E->F G Saponification (NaOH, H2O/EtOH) F->G Ester hydrolysis H 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid G->H

Caption: Proposed synthetic workflow for the core scaffold.

Part II: Synthesis of Key Intermediates

The direct use of the dicarboxylic acid for imidazole ring formation is inefficient. The standard and most reliable method involves its conversion into the corresponding o-diamine. This is best achieved by first forming the anhydride, which facilitates a clean, high-yielding conversion to the diamine via a Curtius rearrangement.

Protocol 1: Anhydride Formation

Rationale: Converting the diacid to its cyclic anhydride provides a stable, storable intermediate that is readily activated for subsequent reactions. Acetic anhydride is an effective and inexpensive dehydrating agent for this purpose.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (10 mmol, 1.0 eq).

  • Reaction: Add acetic anhydride (30 mL).

  • Heating: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 2-3 hours. The solid should fully dissolve.

  • Work-up: Allow the reaction to cool to room temperature, then cool further in an ice bath for 30 minutes to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove residual acetic anhydride.

  • Drying: Dry the product, 6-chloro-9-methyl-[5][6]dioxolo[4,5-b]quinoline-4,5-dione (the anhydride), under high vacuum. The product is typically used in the next step without further purification.

Protocol 2: Conversion to 2,3-Diamino-5-chloro-8-methylquinoline via Curtius Rearrangement

Rationale: The Curtius rearrangement is a reliable method for converting carboxylic acids into primary amines with one less carbon atom. By starting with the anhydride, we can form the di-acyl azide in situ, which then rearranges upon heating to a di-isocyanate. Subsequent hydrolysis yields the desired diamine. This multi-step, one-pot procedure is efficient and avoids the isolation of potentially explosive acyl azide intermediates.

  • Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve the anhydride from Protocol 1 (8.0 mmol, 1.0 eq) in dry acetone (80 mL).

  • Azide Formation: Cool the solution to 0 °C in an ice bath. Add sodium azide (20.0 mmol, 2.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the suspension at 0 °C for 1 hour.

  • Rearrangement: Slowly warm the mixture to room temperature and then heat to reflux for 3 hours. The rearrangement to the di-isocyanate is typically accompanied by the evolution of nitrogen gas.

  • Hydrolysis: To the refluxing solution, carefully add 6 M hydrochloric acid (40 mL) dropwise via an addition funnel. Caution: Vigorous gas evolution (CO2) will occur.

  • Completion: Continue to reflux the mixture for an additional 4 hours to ensure complete hydrolysis of the intermediate carbamates.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution with concentrated sodium hydroxide solution until the pH is ~10-12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-chloro-8-methylquinoline-2,3-diamine. This product is often used immediately in the next step due to its potential sensitivity to air.

cluster_1 Conversion of Diacid to Diamine Intermediate A Dicarboxylic Acid B Anhydride Formation (Protocol 1) A->B C Anhydride Intermediate B->C D Curtius Rearrangement (Protocol 2) C->D 1. NaN3 2. Heat (rearrangement) 3. Acid Hydrolysis E Diamine Intermediate D->E

Caption: Workflow for generating the key diamine intermediate.

Part III: Application in the Synthesis of Imidazo[4,5-b]quinoline Intermediates

The synthesized diamine is a versatile precursor for a wide range of 2-substituted imidazo[4,5-b]quinolines. The following protocol describes a general method for the condensation and oxidative cyclization with various aldehydes.

Protocol 3: General Synthesis of 2-Substituted-6-chloro-9-methyl-1H-imidazo[4,5-b]quinolines

Rationale: This reaction proceeds via a two-step sequence. First, the diamine condenses with an aldehyde to form a Schiff base intermediate (a dihydro-imidazoquinoline). Second, an oxidant is used to aromatize the newly formed ring, yielding the stable imidazo[4,5-b]quinoline product. Using a mild oxidant like sodium metabisulfite or simply air in some cases can be effective.

  • Setup: In a 100 mL round-bottom flask, dissolve the crude 5-chloro-8-methylquinoline-2,3-diamine (5.0 mmol, 1.0 eq) in ethanol (50 mL).

  • Aldehyde Addition: Add the desired aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, furan-2-carbaldehyde) (5.5 mmol, 1.1 eq) to the solution.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.25 mmol, 0.05 eq) to facilitate the condensation.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation: After the initial condensation is complete (as judged by TLC), add sodium metabisulfite (7.5 mmol, 1.5 eq) and continue to reflux for an additional 2 hours to facilitate aromatization.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Re-dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

cluster_2 Synthesis of 2-Substituted Imidazo[4,5-b]quinolines Diamine Diamine Intermediate Condensation Condensation & Oxidative Cyclization (Protocol 3) Diamine->Condensation Aldehyde R-CHO (Various Aldehydes) Aldehyde->Condensation Product 2-R-6-chloro-9-methyl-1H-imidazo[4,5-b]quinoline Condensation->Product

Caption: General reaction scheme for the final library synthesis.

Part IV: Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Table 1: Representative Characterization Data for Synthesized Intermediates

Compound IDR-Group (from Aldehyde)Molecular FormulaCalculated M+H⁺Expected ¹H NMR Shift (imidazo H)
INT-001 PhenylC₁₇H₁₂ClN₄307.08~13.5 ppm (broad s, 1H)
INT-002 4-ChlorophenylC₁₇H₁₁Cl₂N₄341.04~13.6 ppm (broad s, 1H)
INT-003 Furan-2-ylC₁₅H₁₀ClN₄O313.06~13.4 ppm (broad s, 1H)
INT-004 4-MethoxyphenylC₁₈H₁₄ClN₄O337.09~13.4 ppm (broad s, 1H)

Note: Data is hypothetical and representative of expected values.

Conclusion and Future Directions

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, while not a common starting material, represents a highly valuable and strategically designed scaffold for pharmaceutical intermediate synthesis. The protocols outlined in this note provide a robust and logical pathway to convert this diacid into a library of 2-substituted 6-chloro-9-methyl-1H-imidazo[4,5-b]quinolines. These intermediates are primed for further functionalization at the C6-chloro position, offering a powerful platform for structure-activity relationship (SAR) studies in the pursuit of novel therapeutics.

References

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 136-146. [Link]

  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • ResearchGate. (2009). Chen et al., synthesized and evaluated a series of quinoline carboxylic acid derivatives. [Link]

  • PubMed. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. [Link]

  • Heredia-Parra, L. A., et al. (2024). Expeditious and environmentally benign synthesis of imidazo[4,5,1-ij]quinolines via sequential Povarov reaction/reductive cyclization. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. (n.d.). [Link]

  • PubMed. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. [Link]

  • JOCPR. Facile Three-component Synthesis of imidazo[4,5-b]indoles. [Link]

  • Kumar, K., et al. (2020). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Omega, 5(26), 16278–16291. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Bentham Science. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Shreeji Industries. (n.d.). 5-Chloro-8-Hydroxyquinoline Manufacturer. [Link]

  • Google Patents. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

Executive Technical Summary 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (CMQDA) is a critical heterocyclic scaffold, primarily utilized as a precursor in the synthesis of imidazolinone herbicides (e.g., analogs of I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (CMQDA) is a critical heterocyclic scaffold, primarily utilized as a precursor in the synthesis of imidazolinone herbicides (e.g., analogs of Imazapic/Imazapyr) and specific metallo-pharmaceuticals.

The Core Challenge: The purification of CMQDA is complicated by three antagonistic factors:

  • Zwitterionic Solubility Profile: The quinoline nitrogen (basic) and two carboxyl groups (acidic) create a complex solubility curve dependent on pH and ionic strength.

  • Thermal Instability: The molecule is prone to decarboxylation at the C-2 or C-3 position if heated in acidic media, generating monocarboxylic acid impurities that are difficult to separate.

  • Isatin Contamination: The starting material (5-chloro-8-methylisatin) is a persistent, colored impurity that requires specific oxidative or adsorptive removal.

This guide provides a self-validating troubleshooting framework to maximize purity (>98% HPLC) and yield.

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation Issues

Q1: I am trying to recrystallize the crude solid from boiling water, but I am seeing significant yield loss and gas evolution. What is happening? Diagnosis: You are likely inducing thermal decarboxylation . Technical Insight: Quinoline-2,3-dicarboxylic acids are thermally unstable in their free acid form, especially in boiling water (


). The gas evolution is 

.[1] The "loss" is the conversion of your di-acid into 5-chloro-8-methylquinoline-3-carboxylic acid (or 2-isomer), which has different solubility properties. Corrective Action:
  • Stop boiling. Switch to an Acid-Base Precipitation method at controlled temperatures (

    
    ).
    
  • Dissolve the crude in

    
     (forms the stable disodium salt).
    
  • Filter to remove insolubles.

  • Slowly acidify with

    
     to 
    
    
    
    at ambient temperature to precipitate the product.

Q2: The product precipitates as a "goo" or oil upon acidification, not a crystal. How do I fix this? Diagnosis: Rapid acidification trapped impurities or the "oiling out" phenomenon occurred due to high local concentration. Technical Insight: Rapid pH swings create supersaturation zones where amorphous solids or oils form, trapping solvent and impurities (isatins). Corrective Action:

  • Seeding: Retain a small amount of crystalline product from a previous batch.

  • Slow Acidification: Use a metering pump or dropwise addition of

    
    .
    
  • The "Equilibrium Swing": Acidify to

    
     (monosodium salt region), stir for 30 minutes to induce nucleation, then continue acidification to 
    
    
    
    .
Category B: Impurity Profiling

Q3: My final product has a persistent orange/pink hue. NMR shows purity is >95%, but color specs fail. Diagnosis: Trace contamination with 5-chloro-8-methylisatin (starting material). Technical Insight: Isatins are intensely colored (orange/red). Even


 contamination is visible. Isatins can ring-open in base to form isatinates (soluble) and re-cyclize in acid, co-precipitating with your product.
Corrective Action: 
  • Activated Carbon Treatment: During the alkaline phase (when product is dissolved as disodium salt), add

    
     activated carbon. Stir for 1 hour at 
    
    
    
    .
  • Filtration: Filter through a Celite pad to remove the carbon before acidification.

  • Oxidative Wash (Advanced): If carbon fails, a mild oxidative wash (dilute

    
     in the alkaline phase) can degrade the isatin, though this requires validation to ensure the quinoline ring remains intact.
    

Q4: HPLC shows a peak at RRT 1.1 that increases after drying. What is it? Diagnosis: This is likely the anhydride formation or a decarboxylated species. Technical Insight:

  • Anhydride: If dried too aggressively (

    
     under vacuum), the ortho-dicarboxylic acids can dehydrate to form the cyclic anhydride.
    
  • Decarboxylation: As mentioned, thermal stress removes a carboxyl group. Corrective Action:

  • Dry at

    
     under high vacuum.
    
  • Confirm identity via LC-MS (Mass loss of 18 Da = Anhydride; Mass loss of 44 Da = Decarboxylation).

Standardized Purification Protocol

Method: Low-Temperature Acid-Base Fractionation with Adsorptive Polishing.

ParameterSpecificationReason
Solvent A

(aq)
Solubilizes di-acid; converts isatin to isatinate.
Solvent B

(aq)
Precipitating agent.
Adsorbent Activated Carbon (Norit SX Ultra)Removes colored organic impurities.
Temperature

CRITICAL: Prevents decarboxylation.
Target pH

Ensures full protonation of carboxyls.
Step-by-Step Workflow:
  • Dissolution: Suspend

    
     of Crude CMQDA in 
    
    
    
    of water. Slowly add
    
    
    until
    
    
    is reached and solution is clear.
  • Polishing: Add

    
     Activated Carbon. Stir at 
    
    
    
    for 45 minutes.
  • Clarification: Filter through a Celite/diatomaceous earth pad to remove carbon and insoluble mechanical impurities. Wash pad with

    
     dilute 
    
    
    
    .
  • Precipitation (The Critical Step):

    • Cool filtrate to

      
      .
      
    • Add

      
       dropwise.
      
    • Pause point: At

      
      , stop addition. A thick slurry may form (monosodium salt). Stir for 20 mins to ripen crystals.
      
    • Resume addition until

      
       is stable.
      
  • Isolation: Filter the white/off-white solid.

  • Washing: Wash cake with

    
     of acidified water  (
    
    
    
    ). Note: Washing with neutral water may redissolve some product due to local pH rise.
  • Drying: Dry in a vacuum oven at

    
     max.
    

Process Visualization (Logic Flow)

The following diagram illustrates the critical decision nodes in the purification logic, specifically handling the risk of decarboxylation and isatin carryover.

PurificationLogic cluster_warning Critical Control Point Start Crude CMQDA (Contaminated with Isatin/Salts) Dissolution Dissolve in 1.5M NaOH (Target pH 11) Start->Dissolution CheckSolubility Is Solution Clear? Dissolution->CheckSolubility FilterInsolubles Filter Insolubles (Remove unreacted precursors) CheckSolubility->FilterInsolubles No (Turbid) CarbonTreat Add Activated Carbon (40°C, 45 mins) CheckSolubility->CarbonTreat Yes FilterInsolubles->CarbonTreat CeliteFilter Filter via Celite CarbonTreat->CeliteFilter Acidification Slow Acidification with HCl (Temp < 50°C) CeliteFilter->Acidification PH_Check pH Endpoint? Acidification->PH_Check DecarboxylationRisk RISK: High Temp/Fast Acid leads to Decarboxylation PH_Check->DecarboxylationRisk Temp > 60°C Isolation Filter & Wash (Acidified Water pH 2) PH_Check->Isolation pH 1.5 & Temp < 50°C Drying Vacuum Dry (Max 50°C) Isolation->Drying

Caption: Workflow logic for the purification of CMQDA, highlighting the critical temperature control point to prevent decarboxylation.

References

  • Pfitzinger Reaction & Quinoline Synthesis

    • Synthesis of quinoline-2,3-dicarboxylic acids via the Pfitzinger reaction. (Standard organic synthesis methodology for this scaffold).
    • Source:

  • Solubility of Heterocyclic Carboxylic Acids

    • Carvajal, M. T., & Yalkowsky, S. (2019).[2] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.[2] (Establishes the pH-dependent solubility models for quinoline derivatives).

    • Source: [2]

  • Decarboxylation Kinetics

    • Decarboxylation method of heterocyclic carboxylic acid compounds. (Patent describing the thermal sensitivity of quinoline carboxylic acids).
    • Source:

  • Imidazolinone Herbicide Precursors

    • Process for the preparation of quinoline-2,3-dicarboxylic acids.[3][4] (Industrial context for the 5-chloro-8-methyl derivative).

    • Source:

Sources

Optimization

Technical Support Center: Synthesis of Substituted Quinoline-2,3-dicarboxylic Acids

Welcome to the technical support resource for the synthesis of substituted quinoline-2,3-dicarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of substituted quinoline-2,3-dicarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on anticipating and resolving common side reactions to enhance yield, purity, and experimental reproducibility.

Introduction: The Synthetic Challenge

Substituted quinoline-2,3-dicarboxylic acids are critical scaffolds in medicinal chemistry, forming the core of various therapeutic agents. Their synthesis, however, is often plagued by competing reactions that can lead to low yields, complex product mixtures, and purification difficulties. The most common routes, such as the Friedländer annulation, involve the condensation of an o-aminoaryl aldehyde or ketone with a highly functionalized dicarbonyl compound like diethyl oxalacetate.[1] Understanding the potential pitfalls in these multi-step sequences is key to successful synthesis.

This guide provides a structured, problem-oriented approach to navigate these challenges, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedländer synthesis of a quinoline-2,3-dicarboxylate ester is resulting in very low yields and a significant amount of dark, insoluble material. What is the likely cause?

A1: Root Cause Analysis

This is a classic symptom of competing side reactions, primarily the self-condensation of the carbonyl reactant and potential polymerization , which are often exacerbated by harsh reaction conditions.[2]

  • Aldol Self-Condensation: If your active methylene component (e.g., a ketone used alongside diethyl oxalacetate in some variations) has α-hydrogens, it can undergo self-condensation under either acidic or basic catalysis. This reaction competes directly with the desired condensation with the 2-aminoaryl ketone, consuming starting material and generating tarry byproducts.[3][4]

  • Degradation/Polymerization: Traditional methods using strong acids or bases at high temperatures can cause degradation of sensitive starting materials or the product itself.[2] The 2-aminobenzaldehyde starting material is particularly known for its instability.[1]

Troubleshooting & Optimization Protocol

  • Catalyst Selection: Shift from strong, non-specific catalysts (e.g., concentrated H₂SO₄, NaOH) to milder, more efficient systems. Modern protocols have shown success with:

    • p-Toluenesulfonic acid (p-TsOH) or Iodine: These can catalyze the reaction under solvent-free conditions, often reducing side reactions.[4][5]

    • Gold Catalysts or Chiral Phosphoric Acids: These enable the reaction to proceed under much milder conditions, preserving sensitive functional groups and improving yields.[4]

  • Temperature Control: Avoid excessive heat. Incrementally increase the reaction temperature (e.g., in 10°C steps) while monitoring progress by Thin-Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.[2]

  • Solvent Choice: Ensure reactants are fully solubilized. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve energy absorption and reaction efficiency.[2]

Workflow: Diagnosing and Mitigating Low Yields

G start Low Yield & Tar Formation check_catalyst Evaluate Catalyst (Strong Acid/Base?) start->check_catalyst check_temp Evaluate Temperature (>120°C?) start->check_temp check_sm Assess Starting Material Stability start->check_sm sol_catalyst Switch to Milder Catalyst (p-TsOH, Iodine, Gold) check_catalyst->sol_catalyst Yes sol_temp Optimize Temperature (Incremental Increase) check_temp->sol_temp Yes sol_sm Use Freshly Prepared o-aminoaryl Ketone check_sm->sol_sm Unstable? end Improved Yield & Purity sol_catalyst->end Implement & Monitor sol_temp->end Implement & Monitor sol_sm->end Implement & Monitor

Caption: Troubleshooting workflow for low-yield quinoline synthesis.

Q2: I am using an unsymmetrically substituted 2-aminoaryl ketone and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of the cyclization?

A2: Understanding Regioselectivity

Regioisomer formation is a common challenge in quinoline syntheses like the Friedländer and Combes when using unsymmetrical reactants.[3] The cyclization step is an intramolecular electrophilic aromatic substitution, and the position of attack is governed by the electronic and steric properties of the substituents on the aniline ring.

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) activate the ortho and para positions, directing cyclization. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) deactivate these positions, potentially favoring cyclization at the less deactivated site.[6]

  • Steric Hindrance: Bulky substituents near a potential cyclization site will sterically hinder the reaction, favoring ring closure at the less hindered position.[7]

Strategies for Controlling Regioselectivity

  • Strategic Substituent Placement: Design your synthesis with a strong electronic-directing group on the aniline precursor. For instance, a strongly activating group meta to the amino group will preferentially direct cyclization to one of the two ortho positions.

  • Use of Blocking Groups: In some cases, a temporary bulky "blocking group" can be installed to prevent reaction at one site, then removed after the quinoline core is formed.

  • Catalyst Influence: The choice of catalyst can sometimes influence the isomer ratio, although this is less predictable. Lewis acid catalysts may coordinate differently with substituents compared to Brønsted acids, subtly altering the preferred cyclization pathway.

Table 1: Influence of Substituents on Regioselectivity in Combes Synthesis

Substituent on Aniline (meta to -NH₂)Electronic EffectPredominant Product IsomerRationale
Methoxy (-OCH₃)Electron-Donating (Activating)7-methoxyquinolineCyclization is directed to the more activated C-2 position (para to -OCH₃).
Chloro (-Cl) or Fluoro (-F)Electron-Withdrawing (Deactivating)5-haloquinolineCyclization is favored at the C-6 position, which is less deactivated than the C-2 position (ortho to the halogen).[7]
Nitro (-NO₂)Strongly Electron-WithdrawingReaction often failsThe aniline nitrogen is too deactivated to initiate the reaction.[6][8]
Q3: The final saponification of my diethyl quinoline-2,3-dicarboxylate is problematic. I'm either getting incomplete hydrolysis or losing a carboxyl group. What is the best approach?

A3: The Hydrolysis-Decarboxylation Dilemma

This is a critical final step where two competing reactions must be carefully balanced.

  • Incomplete Hydrolysis: The ester groups, particularly the one at the C-2 position, can be sterically hindered, requiring harsh conditions (e.g., high concentration of NaOH, high temperature) for complete saponification.[9]

  • Unwanted Decarboxylation: Quinoline carboxylic acids, especially those with the carboxyl group at the C-4 position, are susceptible to decarboxylation upon heating.[10] While the 2,3-diacid is more stable, harsh basic conditions at high temperatures can promote the loss of CO₂, typically from the 2-position, leading to the quinoline-3-carboxylic acid as a significant byproduct.[9]

Optimized Hydrolysis Protocol

This protocol uses a mixed solvent system to improve solubility and allows for effective hydrolysis under controlled conditions, minimizing decarboxylation.[1]

  • Setup: In a round-bottom flask, dissolve the diethyl quinoline-2,3-dicarboxylate (1.0 mmol) in ethanol (10 mL).

  • Base Addition: Add an aqueous solution of sodium hydroxide (4.0 mmol in 1.5 mL of water).

  • Reflux: Heat the mixture to reflux for approximately three hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting diester and mono-ester intermediates.

  • Solvent Removal: Add water (10 mL) to the reaction mixture and remove the ethanol by distillation. This step ensures the dicarboxylate salt is fully dissolved in the aqueous phase for the next step.

  • Acidification: Cool the resulting aqueous solution in an ice bath. Carefully add concentrated HCl dropwise with vigorous stirring until the solution is acidic (pH ~2-3).

  • Isolation: The quinoline-2,3-dicarboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at a low temperature (<60°C).[1]

Mechanism: Desired Hydrolysis vs. Side Reactions

G cluster_0 Reaction Pathways Diester Quinoline-2,3-dicarboxylate (Diester) Diacid Target Product: Quinoline-2,3-dicarboxylic Acid Diester->Diacid  Controlled Hydrolysis (NaOH, EtOH/H₂O, Reflux)   Monoacid Byproduct: Quinoline-3-carboxylic Acid Diester->Monoacid  Harsh Conditions (High Temp, High [Base]) Hydrolysis + Decarboxylation  

Caption: Competing pathways during the saponification step.

Q4: How can I effectively purify my final quinoline-2,3-dicarboxylic acid from unreacted starting materials and non-basic byproducts?

A4: Purification via Acid-Base Extraction

The amphoteric nature of the product (containing both a basic quinoline nitrogen and acidic carboxyl groups) can be exploited for purification. However, a more robust method is to purify the precursor ester first to remove non-basic impurities before the sensitive hydrolysis step. If purification of the final diacid is necessary, a carefully controlled acid-base extraction is effective.

Protocol: Purification of Crude Quinoline Dicarboxylate Ester

This protocol is performed before the final hydrolysis step to remove neutral or non-basic impurities.

  • Dissolution: Dissolve the crude ester product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). The basic quinoline nitrogen will be protonated, forming a water-soluble salt that moves to the aqueous layer. The desired product is now in the aqueous phase.

  • Removal of Neutral Impurities: Discard the organic layer, which contains non-basic impurities like byproducts from aldol condensation.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the solution is basic (pH ~8-9). This will deprotonate the quinoline salt, regenerating the free base ester which will often precipitate or can be extracted.

  • Final Extraction: Extract the free base ester back into an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified ester, which can then be taken forward for hydrolysis.[11]

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Sandhu, S. K., & Singh, J. (n.d.). Combes Quinoline Synthesis.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Google Patents. (n.d.). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • MDPI. (2025).
  • PMC. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

Welcome to the technical support center for the synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocol for higher yields and purity.

Introduction

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is a highly functionalized quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous pharmaceuticals.[1] The synthesis of this specific molecule, while not extensively documented, can be approached through established methods for quinoline construction, most notably the Friedländer annulation.[2][3] This reaction involves the condensation of a 2-aminoaryl ketone with a compound possessing a reactive α-methylene group.[4]

This guide will focus on a proposed synthetic route via a modified Friedländer synthesis and provide solutions to potential challenges you may encounter.

Proposed Synthetic Pathway: Friedländer Annulation

The most logical approach to constructing the 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid core is the reaction of 2-amino-5-chloro-3-methylacetophenone with diethyl oxalacetate, followed by hydrolysis of the resulting diethyl ester.

Synthetic_Pathway cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Hydrolysis 2-amino-5-chloro-3-methylacetophenone 2-amino-5-chloro-3-methylacetophenone diethyl_ester Diethyl 5-chloro-8-methylquinoline-2,3-dicarboxylate 2-amino-5-chloro-3-methylacetophenone->diethyl_ester Base or Acid Catalyst (e.g., Piperidine, p-TsOH) diethyl_oxalacetate diethyl_oxalacetate diethyl_oxalacetate->diethyl_ester diethyl_ester_hydrolysis Diethyl 5-chloro-8-methylquinoline-2,3-dicarboxylate final_product 5-Chloro-8-methylquinoline- 2,3-dicarboxylic acid diethyl_ester_hydrolysis->final_product 1. NaOH (aq) 2. HCl (aq) Friedlander_Mechanism Simplified Friedländer Mechanism Start 2-Aminoaryl Ketone + Diethyl Oxalacetate Schiff_Base Schiff Base Intermediate Start->Schiff_Base - H₂O Enolate Enolate Formation Schiff_Base->Enolate Base Cyclization Intramolecular Aldol Condensation Enolate->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration - H₂O Product Quinoline Ester Dehydration->Product

Sources

Optimization

Resolving solubility issues with 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid in experiments

An official Technical Support Center guide for resolving experimental challenges with 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. Technical Support Center: A Guide to 5-Chloro-8-methylquinoline-2,3-dicarboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

An official Technical Support Center guide for resolving experimental challenges with 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid.

Technical Support Center: A Guide to 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

This guide provides direct, actionable solutions for common and complex issues encountered when working with 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, with a primary focus on overcoming its inherent solubility challenges. Our methodologies are grounded in fundamental chemical principles to ensure reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid poorly soluble in neutral water?

A1: The limited aqueous solubility of this compound in its neutral form is a direct consequence of its molecular structure. It possesses a large, relatively non-polar quinoline ring system, which is hydrophobic.[1] While the two carboxylic acid groups (–COOH) are polar, in neutral water, they are primarily in their protonated, un-ionized state. This allows for strong intermolecular hydrogen bonding between the molecules, creating a stable crystal lattice that is difficult for water to break down.[1] Essentially, the molecule's low polarity and its preference to interact with itself over water molecules lead to poor solubility.[2][3]

Q2: What is the most reliable starting method to dissolve this compound for aqueous-based experiments?

A2: The most effective strategy is to convert the compound into its more soluble salt form through pH modification.[2][4] Carboxylic acids become significantly more polar and water-soluble when they are deprotonated to form carboxylate anions (–COO⁻).

Recommended Initial Protocol:

  • Weigh the desired amount of the compound and place it in your chosen vessel.

  • Add a portion of the total desired volume of deionized water or buffer to create a slurry.

  • While stirring vigorously, add a 1 M solution of a strong base (e.g., Sodium Hydroxide, NaOH) dropwise.

  • Continue adding the base and stirring until all the solid material has dissolved. The solution should become clear.

  • Once fully dissolved, you can adjust the pH to your target experimental value by carefully adding a dilute acid (e.g., 1 M HCl). Caution: Be aware that lowering the pH too close to the compound's pKa will cause it to precipitate. We recommend keeping the final pH at least 1.5-2 units above the highest pKa of the dicarboxylic acid groups.

Part 2: Troubleshooting Guides & Experimental Protocols

Issue 1: My compound dissolves in base, but crashes out of solution when I adjust the pH back towards neutral.

This is a classic solubility problem related to the compound's acid-base properties. The neutral form of the acid is simply not soluble at the desired concentration and pH.

Protocol: Preparing a Kinetically Stable Supersaturated Solution or Buffered Formulation

  • High-Concentration Stock in Organic Solvent: First, prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its high solvating power for a wide range of organic molecules.[1]

  • Dilution into Aqueous Buffer: For your experiment, perform a rapid serial dilution of the organic stock into your final aqueous buffer. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid artifacts in biological assays.

  • The "Solvent-Shift" Method: The principle here is that by rapidly diluting the dissolved compound into a system where it is less soluble, you can create a transient, kinetically stable supersaturated solution. This is often sufficient for many in-vitro experiments where the compound is consumed or interacts with other components.

  • Solubility Assessment: Before your main experiment, it is crucial to determine the maximum tolerated final concentration in your chosen buffer. Create a dilution series and observe the concentration at which precipitation occurs over your experimental timeframe.

Workflow for Aqueous Solution Preparation

Caption: Decision workflow for preparing aqueous solutions of the title compound.

Issue 2: I need to use an organic solvent, but my compound has limited solubility.

While highly soluble in polar aprotic solvents like DMSO and DMF, solubility can be limited in other common lab solvents. A systematic screening is the best approach.

Protocol: Organic Solvent Screening

  • Selection: Choose a range of solvents with varying polarities. See Table 1 for suggestions.

  • Small-Scale Test: To conserve material, weigh approximately 1-5 mg of your compound into several small vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a single solvent to each vial.

  • Observation & Agitation: Vortex each vial for 30-60 seconds. Observe if the compound dissolves.

  • Physical Aids: If not fully dissolved, try gentle warming (e.g., 40-50°C) or sonication in an ultrasonic bath.[5] These methods provide energy to overcome the crystal lattice energy.

  • Quantification: If it dissolves, add more compound incrementally to estimate the saturation point. If it does not dissolve, add more solvent to determine if solubility is simply very low.

Table 1: Predicted Solubility in Common Laboratory Solvents

SolventClassPredicted SolubilityRationale & Use Case
DMSO Polar AproticHigh Excellent for creating high-concentration stock solutions for biological assays.
DMF Polar AproticHigh Similar to DMSO, can be used as an alternative.
Methanol Polar ProticModerate The hydroxyl group can interact with the carboxylic acids, but the bulk of the molecule limits high solubility.
Ethanol Polar ProticLow to Moderate Slightly less polar than methanol; may require heating to achieve useful concentrations.[6]
Acetonitrile Polar AproticLow Generally a poor solvent for complex carboxylic acids.
Dichloromethane Non-polarVery Low / Insoluble The molecule is too polar to dissolve well in non-polar solvents.
Toluene Non-polarVery Low / Insoluble The polarity mismatch is too great for significant dissolution.[7]

Part 3: Advanced Strategies & System-Level Troubleshooting

When standard methods are insufficient, a more systematic approach is required. This often points to compound purity issues or the need for advanced formulation techniques common in drug development.[8][9]

Advanced Troubleshooting Decision Framework

Advanced_Troubleshooting Start Persistent Solubility Failure Purity Step 1: Verify Purity (LC-MS, NMR) Start->Purity IsPure Is purity >95%? Purity->IsPure Purify Action: Re-purify (e.g., Recrystallization, Chromatography) IsPure->Purify No Cosolvent Step 2: Try Co-Solvent System (e.g., 10% DMSO in Buffer) IsPure->Cosolvent Yes Purify->Purity Energy Step 3: Apply Physical Energy (Sonication or Gentle Heat) Cosolvent->Energy Formulation Step 4: Advanced Formulation (Consider for in-vivo studies) Energy->Formulation Consult Outcome: Consult a Formulation Specialist Formulation->Consult

Caption: A systematic framework for addressing advanced solubility challenges.

  • Verify Purity: Impurities from synthesis can dramatically alter solubility characteristics. Always confirm the purity of your batch via analytical methods like LC-MS or NMR before extensive troubleshooting.

  • Co-Solvency: Using a mixture of solvents can enhance solubility.[9] A small amount of a water-miscible organic co-solvent (like DMSO or ethanol) in your aqueous buffer can disrupt the compound's self-association and improve its interaction with the solvent.

  • Surfactants: For certain applications, adding a small amount of a non-ionic surfactant (e.g., Tween® 80 or Polysorbate 80) can help create micelles that encapsulate the hydrophobic parts of the molecule, increasing apparent solubility.[10] This is a common technique in dissolution method development for poorly soluble drugs.[11]

  • Complexation Agents: For advanced applications, particularly in drug delivery, cyclodextrins can be used. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior, which can encapsulate the non-polar quinoline portion of your molecule, thereby increasing its solubility in water.

References

  • Organic acid - Wikipedia. Wikipedia. [Link]

  • IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids... - AIP Publishing. AIP Publishing. [Link]

  • Acid Base and Solubility of Organic Compounds PDF - Scribd. Scribd. [Link]

  • Solubility of organic compounds (video) - Khan Academy. Khan Academy. [Link]

  • Solubility of Organic Compounds. Simon Fraser University. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. [Link]

  • 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem. National Center for Biotechnology Information. [Link]

  • US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. National Center for Biotechnology Information. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. IJMDR. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids... - Scholar Hub Universitas Indonesia. Universitas Indonesia. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A. [Link]

Sources

Troubleshooting

Preventing decomposition of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid during reactions

Welcome to the technical support center for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during its use in chemical reactions. Our goal is to equip you with the scientific understanding and practical solutions to prevent its decomposition and ensure the success of your experiments.

Troubleshooting Guides & FAQs

We have structured this guide in a question-and-answer format to directly address the common issues reported by users.

Question 1: I'm observing significant gas evolution (bubbling) and lower than expected yield of my desired product. What is the likely cause?

Answer:

This is a classic symptom of decarboxylation , the most common decomposition pathway for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. The molecule's structure, with two carboxylic acid groups adjacent to each other on the quinoline ring, makes it particularly susceptible to losing one or both of these groups as carbon dioxide (CO₂) gas, especially under thermal stress.

Scientific Rationale:

Aromatic dicarboxylic acids, particularly those with ortho-positioned carboxyl groups like quinolinic acid (pyridine-2,3-dicarboxylic acid), are known to undergo decarboxylation at elevated temperatures.[1][2] The reaction is often facilitated by the formation of a cyclic transition state. The proximity of the two carboxylic acid groups in your compound lowers the activation energy for this process. The reaction generally proceeds as follows:

  • Step 1 (Mono-decarboxylation): The di-acid loses one molecule of CO₂ to form 5-Chloro-8-methylquinoline-3-carboxylic acid.

  • Step 2 (Di-decarboxylation): Under more forcing conditions, the second carboxyl group can be lost to yield 5-Chloro-8-methylquinoline.

This decomposition pathway directly impacts your yield by consuming the starting material and generating undesired byproducts.

Troubleshooting & Preventative Measures:

  • Strict Temperature Control: This is the most critical parameter. Aromatic carboxylic acids show significantly increased rates of decarboxylation at higher temperatures.[2]

    • Action: Maintain the reaction temperature as low as possible while still allowing for the desired transformation to proceed at a reasonable rate. If possible, run small-scale trials at varying temperatures to find the optimal balance. Avoid any localized overheating by ensuring efficient stirring.

  • Choice of Solvent: High-boiling point solvents can often lead to inadvertent thermal decomposition.

    • Action: If your protocol allows, switch to a lower-boiling point solvent. If a high temperature is required for the desired reaction, minimize the reaction time.

  • Inert Atmosphere: While decarboxylation itself is not an oxidative process, an inert atmosphere (e.g., Nitrogen or Argon) is always good practice to prevent other potential side reactions that could occur at elevated temperatures.

  • Avoid Certain Catalysts: Be aware that some metals, notably copper and palladium, can catalyze decarboxylation reactions.[3][4] If your reaction scheme involves metal catalysis, consider that the catalyst itself might be promoting the decomposition of your starting material.

Question 2: My reaction has produced a significant amount of insoluble, tar-like material. What's happening?

Answer:

The formation of insoluble materials or "tar" is often linked to the formation of an anhydride intermediate , followed by polymerization or cross-linking reactions.[5][6] This is particularly relevant when working in non-aqueous, aprotic solvents at elevated temperatures.

Scientific Rationale:

Two adjacent carboxylic acid groups can undergo intermolecular or intramolecular dehydration to form a cyclic anhydride. This anhydride is often more reactive than the starting di-acid. In the presence of trace impurities or at high temperatures, this anhydride can decompose via free-radical pathways, leading to the formation of aryl radicals.[5][6] These highly reactive species can then attack other molecules in the reaction mixture (including the solvent or other starting material molecules), leading to the formation of high molecular weight, insoluble polymeric material.

G

Troubleshooting & Preventative Measures:

  • Solvent Choice & Water Content: The formation of anhydrides is an equilibrium process.

    • Action: If compatible with your reaction chemistry, the presence of a small amount of a protic solvent or even trace water can inhibit the formation of the anhydride intermediate.[5][6] However, be cautious as water can interfere with many organometallic or water-sensitive reactions.

  • Lower Reaction Temperature: As with decarboxylation, higher temperatures accelerate anhydride formation and subsequent radical decomposition.

    • Action: Reduce the reaction temperature.

  • Use of Radical Scavengers: If the reaction chemistry allows, the addition of a radical scavenger (e.g., BHT or TEMPO) in a small amount could potentially mitigate polymerization, but this should be tested carefully to ensure it doesn't interfere with the primary reaction.

Question 3: Why is my starting material degrading even at moderate temperatures in an aqueous solution?

Answer:

The stability of quinoline compounds in aqueous solutions can be highly dependent on pH.[7] While thermal stress is a primary driver of decomposition, pH can play a significant role in accelerating degradation pathways, even at temperatures where the compound might otherwise be stable.

Scientific Rationale:

The quinoline nitrogen is basic and can be protonated, while the carboxylic acid groups are acidic. The overall charge and electronic structure of the molecule, therefore, change dramatically with pH. At very low or very high pH, the molecule may be more susceptible to hydrolysis or other degradation pathways. For quinolinic acid, the rate of decarboxylation in water is fastest near its isoelectric pH.[1] This suggests that the zwitterionic form of the molecule may be the most reactive species for decarboxylation.

Troubleshooting & Preventative Measures:

  • pH Control:

    • Action: Use a buffered solution to maintain a stable pH throughout the reaction. The optimal pH for stability will be specific to your compound and reaction conditions. It is advisable to run preliminary stability studies at different pH values if you continue to encounter issues.

  • Protecting Groups: If your reaction involves harsh pH conditions that cannot be avoided, consider protecting the carboxylic acid groups as esters. The esters can be hydrolyzed under milder conditions at the end of the synthesis. This strategy is often employed in complex syntheses to avoid unwanted decarboxylation.[8]

Summary of Factors Influencing Stability

ParameterEffect on Decomposition (Decarboxylation/Anhydride Formation)Recommended Action
Temperature High Impact: Significantly increases the rate of decomposition.[2]Keep temperature as low as feasible for the reaction. Ensure uniform heating.
pH (Aqueous) Moderate Impact: Can accelerate decomposition, especially near the isoelectric point.[1][7]Use buffers to maintain a stable pH. Avoid strongly acidic or basic conditions unless required.
Solvent Moderate Impact: High-boiling solvents increase thermal stress. Aprotic solvents favor anhydride formation.[6]Use the lowest boiling point solvent possible. Consider adding a co-solvent if tar formation is an issue.
Catalysts Context-Dependent: Metals like Cu and Pd can catalyze decarboxylation.[3][4]Be aware of the potential for catalyst-induced decomposition. Screen alternative catalysts if necessary.
Atmosphere Low Impact (on Decarboxylation): Primarily prevents oxidative side-reactions.Work under an inert atmosphere (N₂ or Ar) as good general practice.

General Troubleshooting Workflow

If you are experiencing issues, follow this logical progression to diagnose and solve the problem.

G Start Problem Encountered: Low Yield / Byproducts CheckTemp Is Reaction Temp > 100°C? Start->CheckTemp CheckSolvent Is Solvent Aprotic & High-Boiling? CheckTemp->CheckSolvent No ReduceTemp Action: Lower Temperature & Minimize Reaction Time CheckTemp->ReduceTemp Yes CheckpH Is Reaction in Aqueous Solution? CheckSolvent->CheckpH No ChangeSolvent Action: Switch to Lower Boiling Solvent or Add Protic Co-solvent CheckSolvent->ChangeSolvent Yes BufferpH Action: Use Buffer to Control pH. Test Stability at Different pH values. CheckpH->BufferpH Yes Consult If issues persist, consider protecting groups or alternative synthetic routes. CheckpH->Consult No ReduceTemp->Consult ChangeSolvent->Consult BufferpH->Consult

References
  • Montoya Sánchez, N., & de Klerk, A. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates.
  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.).
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Holiday, R. L., King, J. W., & List, G. R. (2002). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 41(22), 5437-5441.
  • Zhou, X. Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633.
  • Gelin, C. F., et al. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 57(15), 6447-6458.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). BenchChem.
  • Camaioni, D. M. (1992).
  • Lahna, A., et al. (2022).
  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. (2025). RSC Publishing.
  • Cohen, T., & Lewin, A. H. (1966). The Copper-Quinoline Decarboxylation. Journal of the American Chemical Society, 88(19), 4521-4524.

Sources

Optimization

Technical Support Center: A Guide to Scaling the Synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic Acid

Welcome to the Technical Support Center for the synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important quinoline derivative. Our focus is on providing practical, field-tested insights to ensure the successful and efficient production of your target compound.

Synthesis Overview: A Two-Step Approach

The synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is most effectively achieved through a two-step process. The first step involves the construction of the quinoline core via a Friedländer annulation, followed by the hydrolysis of the resulting dinitrile intermediate to the final dicarboxylic acid.

Synthesis_Workflow A 2-Amino-5-chlorotoluene C Step 1: Friedländer Annulation A->C B Diethyl 2,3-dicyanofumarate B->C D 5-Chloro-8-methylquinoline-2,3-dicarbonitrile C->D E Step 2: Hydrolysis D->E F 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid E->F Troubleshooting_Friedlander cluster_0 Friedländer Annulation Issues cluster_1 Hydrolysis Issues A Low or No Product Formation Possible Causes: - Inactive starting materials - Insufficient catalyst - Low reaction temperature B Solutions: - Check purity of reactants - Increase catalyst loading - Gradually increase temperature A->B C Incomplete Hydrolysis Possible Causes: - Insufficient base - Short reaction time - Low reaction temperature D Solutions: - Increase amount of NaOH - Extend reflux time - Ensure consistent reflux C->D

Troubleshooting

Technical Support Center: Purity Assessment of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the purity assessment and quality control of 5-Chloro-8-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the purity assessment and quality control of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid .

Analyzing quinoline dicarboxylic acids presents unique chromatographic challenges. The presence of a basic quinoline nitrogen adjacent to two acidic carboxylate groups creates a zwitterionic molecule highly prone to metal chelation, pH-dependent retention shifts, and thermal decarboxylation. This guide provides field-proven, self-validating methodologies and troubleshooting frameworks to ensure absolute scientific integrity in your analytical workflows.

Analytical Workflow Visualization

The following diagram maps the comprehensive control strategy required to assess the purity of this compound, segregating organic, residual, and elemental impurities according to [1].

PurityWorkflow API 5-Chloro-8-methylquinoline- 2,3-dicarboxylic acid OrgImp Organic Impurities (ICH Q3A) API->OrgImp ResSolv Residual Solvents (ICH Q3C) API->ResSolv ElemImp Elemental Impurities (ICH Q3D) API->ElemImp HPLC RP-HPLC-UV/MS (pH 2.0 Buffered) OrgImp->HPLC GC HS-GC-FID (Avoid API Injection) ResSolv->GC ICP ICP-MS (Microwave Digestion) ElemImp->ICP Decarb Monitor Decarboxylation HPLC->Decarb Isomers Resolve Regioisomers HPLC->Isomers

Comprehensive purity assessment workflow for quinoline-2,3-dicarboxylic acid derivatives.

Core Methodology: Organic Impurity Profiling

To comply with the [2], organic impurities must be profiled using a highly specific Reverse-Phase HPLC (RP-HPLC) method.

Step-by-Step Protocol: RP-HPLC-UV/MS
  • Causality Focus: The dicarboxylic acid groups have

    
     values near 2.0 and 4.0. If the mobile phase pH is not strictly controlled below 2.5, the molecule will exist in mixed ionization states, leading to severe peak tailing and irreproducible retention times.
    

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Why? TFA acts as a strong ion-pairing agent and lowers the pH sufficiently to fully protonate both carboxylic acid groups, suppressing secondary interactions with residual silanols on the stationary phase.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step 2: Column Selection

  • Hardware: Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 150 x 4.6 mm), preferably with PEEK-lined hardware.

    • Why? SPP columns provide the high theoretical plate counts necessary to resolve closely eluting regioisomers (e.g., the 7-chloro-8-methyl synthesis byproduct) without generating extreme backpressures.

Step 3: Sample Preparation (Self-Validating System)

  • Diluent: 80:20 Water:Acetonitrile containing 0.05% TFA.

  • System Suitability Test (SST): Prepare a resolution solution containing 1.0 mg/mL of the API spiked with 0.1% of 5-chloro-8-methylquinoline-3-carboxylic acid (the primary decarboxylation degradant).

    • Validation Gate: The analytical sequence must not proceed unless the chromatographic resolution (

      
      ) between the API and the degradant is 
      
      
      
      . This proves the system's resolving power is intact prior to analyzing unknown samples.

Step 4: Chromatographic Execution

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the quinoline chromophore) coupled with MS (ESI+) for mass confirmation.

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and low recovery for the API, even with a brand-new C18 column?

A: Metal Chelation. The molecular architecture of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid—specifically the basic quinoline nitrogen adjacent to the C2 carboxylate—creates a potent bidentate chelating motif. The API binds strongly to trace transition metals (like Iron or Titanium) present in standard stainless-steel HPLC flow paths and column frits.

  • Corrective Action: Passivate your LC system with 20% Nitric acid overnight, or migrate the method to a biocompatible (PEEK or MP35N) UHPLC system. Alternatively, adding a trace metal chelator (e.g., 5 µM EDTA) to Mobile Phase A will competitively bind the metals and restore peak symmetry.

Q2: My assay values are dropping over a 24-hour sequence, and a new impurity peak is growing at a later retention time. What is happening?

A: Spontaneous Thermal Decarboxylation. Quinoline-2-carboxylic acids are notoriously unstable under thermal or hydrolytic stress. The electron-withdrawing nitrogen alpha to the C2 carboxyl group facilitates a cyclic transition state that expels


. The resulting degradant is 5-chloro-8-methylquinoline-3-carboxylic acid.
  • Corrective Action: Maintain your autosampler strictly at 4°C. Never use basic diluents, as carboxylate anion formation accelerates the decarboxylation mechanism. Prepare fresh samples daily and validate solution stability according to [3].

Q3: Can I use direct-injection GC-FID to simultaneously analyze residual solvents and organic impurities?

A: Absolutely not. The high temperatures in a GC injection port (typically 200–250°C) will cause immediate, quantitative thermal decarboxylation of the API. This will destroy the sample matrix and yield a completely false organic impurity profile.

  • Corrective Action: Organic impurities must be analyzed by HPLC. For residual solvents, you must use Headspace GC-FID (HS-GC-FID) as dictated by [1]. In Headspace analysis, the API remains safely in the liquid/solid phase in the vial, and only the volatile solvents partition into the gas phase for injection.

Quantitative Method Validation Parameters

To ensure your analytical procedure is fit for its intended purpose, it must be validated against the[4]. Below is the structured data matrix summarizing the required parameters and their specific mechanistic rationales for this compound.

Validation CharacteristicAcceptance Criteria (ICH Q2(R2))Causality / Rationale for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid
Specificity Resolution (

) > 2.0 between API and closest impurity.
Must baseline-resolve the 7-chloro regioisomer (synthesis byproduct) and the C2-decarboxylated degradant.
Linearity

from Reporting Level (0.05%) to 120% of nominal.
Ensures accurate quantitation across the entire range of potential impurity levels without detector saturation.
Accuracy Recovery of spiked impurities: 90.0% – 110.0%.Validates that the sample matrix (e.g., potential chelation effects) does not suppress impurity UV absorbance or MS ionization.
Precision (Repeatability) RSD

for API; RSD

for impurities.
Confirms system stability against autosampler-induced thermal degradation over the course of a run.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

.
Must reliably detect and quantify impurities at or below the ICH Q3A(R2) reporting threshold (0.05% of the API)[5].

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." EMA / ICH Official Guidelines. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." EMA / ICH Official Guidelines. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q3C(R9) Guideline for Residual Solvents." EMA / ICH Official Guidelines. URL:[Link]

  • MDPI. "Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride." Molecules. (Reference for HPLC conditions of quinoline-2,3-dicarboxylic acid derivatives). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid with other quinoline ligands

Executive Summary 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (CMQDC) represents a specialized structural modification of the standard quinoline-2,3-dicarboxylic acid (QDC) scaffold. While QDC and Dipicolinic Acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (CMQDC) represents a specialized structural modification of the standard quinoline-2,3-dicarboxylic acid (QDC) scaffold. While QDC and Dipicolinic Acid (DPA) serve as commodity ligands for lanthanide sensitization and Metal-Organic Framework (MOF) construction, CMQDC offers a "fine-tuned" alternative.

The introduction of the 5-chloro (electron-withdrawing) and 8-methyl (steric/lipophilic) groups creates a "push-pull" electronic system that alters the ligand's pKa, solubility profile, and triplet state energy (


). This guide compares CMQDC against its parent scaffold and the industry-standard DPA, providing researchers with the data needed to select the appropriate ligand for coordination chemistry and luminescent applications.

Part 1: Ligand Architecture & Electronic Profiling

The performance of CMQDC is dictated by two specific substitutions on the quinoline ring. Unlike 8-hydroxyquinoline derivatives which chelate via the phenolate oxygen, CMQDC relies on the N,O-chelating pocket at the 2,3-position.

Comparative Property Matrix
FeatureCMQDC (Target Ligand)QDC (Parent Scaffold)DPA (Dipicolinic Acid)
Structure 5-Cl, 8-Me-Quinoline-2,3-COOHQuinoline-2,3-COOHPyridine-2,6-COOH
Binding Pocket N,O-Chelate (2-pos) + O-Bridge (3-pos)N,O-Chelate + O-BridgeN,O,O-Pincer (Tridentate)
Electronic Nature Inductive withdrawal (Cl) + Hyperconjugation (Me)Neutral HeterocycleElectron Deficient Pyridine
Lipophilicity High (Methyl group + Chloro)ModerateLow (Highly water soluble)
Steric Profile High (8-Me blocks stacking)Moderate (Planar stacking)Low
Primary Application Lipophilic extraction, Specialized MOFsMOFs, Lanthanide SensorsAqueous Lanthanide Chelation
Structural Impact Analysis (DOT Visualization)

The following diagram illustrates the specific electronic and steric vectors introduced by the substituents on the CMQDC scaffold compared to the parent QDC.

LigandAnalysis CMQDC CMQDC Ligand (5-Cl-8-Me-QDC) BindingSite Binding Pocket (N1, C2-COOH) Chelation Site CMQDC->BindingSite Sub_Cl 5-Chloro Substituent (-I Inductive Effect) CMQDC->Sub_Cl Sub_Me 8-Methyl Substituent (+I Effect / Steric Bulk) CMQDC->Sub_Me Effect_Acid Increased Acidity (Lower pKa) Sub_Cl->Effect_Acid Electron Withdrawal Effect_Sol Decreased Water Solubility Increased Lipophilicity Sub_Me->Effect_Sol Hydrophobic Bulk Effect_Stack Disrupted Pi-Stacking (Prevents Aggregation) Sub_Me->Effect_Stack Steric Hindrance

Caption: Structural Activity Relationship (SAR) map showing how the 5-Cl and 8-Me substituents modify the physicochemical properties of the parent quinoline scaffold.

Part 2: Coordination Performance & Stability

Stability Constants (log K)

In coordination chemistry, the stability constant determines the ligand's ability to compete with solvent molecules.

  • DPA: Forms extremely stable tridentate complexes (log

    
     for Ln
    
    
    
    ).
  • QDC: Forms stable complexes but often acts as a bridging ligand due to the orientation of the 3-carboxyl group.

  • CMQDC: The 5-chloro group exerts an electron-withdrawing effect on the ring nitrogen, slightly reducing the basicity of the nitrogen donor. This typically results in a slightly lower log K compared to unsubstituted QDC, but with enhanced selectivity for "harder" metals due to the harder carboxylate character.

The "Antenna Effect" (Luminescence)

For lanthanide luminescence (Eu


, Tb

), the ligand must absorb UV light and transfer energy to the metal.
  • QDC: Triplet state energy (

    
    ) is well-matched for Eu
    
    
    
    (Red) and Tb
    
    
    (Green).
  • CMQDC: The 5-Cl substitution typically induces a bathochromic shift (red-shift) in absorption. This makes CMQDC a superior candidate for excitation at longer wavelengths (near-UV/blue), potentially reducing background autofluorescence in biological samples.

Steric Control via 8-Methyl

The 8-methyl group is distal to the binding site but critical for supramolecular architecture . In MOF synthesis, unsubstituted QDC often forms dense pi-stacked columns. The bulky 8-methyl group in CMQDC disrupts this stacking, leading to:

  • Larger pore sizes in MOFs.

  • Higher solubility in organic solvents (DCM, Chloroform) for extraction protocols.

Part 3: Experimental Protocols

To validate the performance of CMQDC in your specific application, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of Stability Constants

Objective: Quantify the binding affinity (log K) of CMQDC with a target metal ion (e.g., Cu


, Eu

).

Reagents:

  • CMQDC (Purified >98%)

  • Metal Perchlorate/Nitrate salt (Standardized)

  • 0.1 M NaOH (CO

    
    -free)
    
  • 0.1 M NaClO

    
     (Ionic strength adjuster)
    

Workflow Visualization:

TitrationProtocol Step1 1. System Calibration (Glass Electrode vs pH 2-12) Step2 2. Ligand Titration (Determine pKa of CMQDC) Step1->Step2 Calibrated Step3 3. Complex Titration (Ligand + Metal 1:1 / 1:2) Step2->Step3 pKa Fixed Step4 4. Data Processing (Hyperquad/BEST Software) Step3->Step4 pH vs Vol Data Result Output: Stability Constants (log Beta) Step4->Result

Caption: Step-by-step potentiometric titration workflow for determining protonation and stability constants.

Detailed Steps:

  • Solution Prep: Dissolve

    
     M CMQDC in 50 mL of 0.1 M NaClO
    
    
    
    . Note: Due to the 8-Me group, if water solubility is poor, use a 50:50 Water:Dioxane mixture and correct for dielectric constant.
  • Acid Titration: Acidify to pH 2.0 with HClO

    
    . Titrate with 0.1 M NaOH to pH 11.0.
    
  • Calculation (pKa): Use the Bjerrum method or Hyperquad software to calculate the dissociation constants of the two carboxylic acid groups. Expect pKa values slightly lower than QDC due to the 5-Cl effect.

  • Metal Titration: Repeat step 2 with the addition of metal salt (1:1 and 1:2 ratios). The divergence of the titration curve from the ligand-only curve indicates complexation.

Protocol B: Luminescence Quantum Yield Measurement

Objective: Compare the sensitization efficiency of CMQDC vs DPA for Europium (Eu


).
  • Complexation: Prepare [Eu(CMQDC)

    
    ] and [Eu(DPA)
    
    
    
    ] in Tris buffer (pH 7.4).
  • Absorbance: Adjust concentrations so Absorbance (OD) at excitation wavelength is identical (e.g., 0.1 OD).

  • Emission Scan: Excite at ligand

    
     (approx 280-320 nm). Record emission 550-750 nm.
    
  • Calculation:

    
    
    Where 
    
    
    
    is quantum yield,
    
    
    is integrated intensity,
    
    
    is absorbance, and
    
    
    is refractive index.

Part 4: Synthesis & Handling Notes

Synthesis Pathway: CMQDC is rarely available off-the-shelf in bulk. It is typically synthesized via the Pfitzinger reaction or oxidative cleavage of 5-chloro-8-methylquinoline derivatives.

  • Precursor: 5-Chloro-8-methylisatin + Pyruvate (Pfitzinger method).

  • Purification: Recrystallization from Glacial Acetic Acid is recommended due to the low solubility of the product in water.

Safety & Stability:

  • Light Sensitivity: Chlorinated quinolines can undergo photodegradation. Store in amber vials.

  • Solubility: Unlike DPA (water soluble), CMQDC requires DMSO, DMF, or alkaline aqueous solution (pH > 8) for dissolution.

References

  • Cahill, C. L., et al. (2000). "Crystal structures and luminescent properties of lanthanide complexes with quinoline-2,3-dicarboxylic acid." Inorganic Chemistry. (Grounding for QDC coordination modes).

  • Bünzli, J. C. G. (2010). "Lanthanide Luminescence for Biomedical Analyses and Imaging." Chemical Reviews. (Standard protocols for DPA/QDC comparison).

  • Gao, J., et al. (2023). "A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block." MDPI Crystals. (Recent structural analogs and coordination polymer data).

  • Martell, A. E., & Smith, R. M. (2004). "NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes." NIST. (Reference for DPA/QDC stability constants).

  • Sigma-Aldrich. "5-Chloro-8-methylquinoline-3-carboxylic acid Product Data."[1] (Chemical property verification).

Sources

Comparative

Comparative Guide: DFT Analysis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic Acid Metal Complexes

Executive Summary This guide provides a technical framework for the comparative analysis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (CMQDA) metal complexes against standard Quinoline-2,3-dicarboxylic acid (QDA)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the comparative analysis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (CMQDA) metal complexes against standard Quinoline-2,3-dicarboxylic acid (QDA) analogs.

While QDA is a well-established chelator, the introduction of a chlorine atom at the C5 position and a methyl group at the C8 position in CMQDA significantly alters the electronic landscape and lipophilicity of the ligand. This guide details the Density Functional Theory (DFT) protocols required to quantify these differences and validates them against experimental benchmarks.

Part 1: Structural & Electronic Rationale

Before initiating DFT calculations, it is critical to understand the competitive landscape. The modification of the quinoline ring in CMQDA introduces specific electronic perturbations compared to the unsubstituted QDA.

Comparative Profile: CMQDA vs. QDA
FeatureStandard: QDA Target: CMQDA Impact on Metal Complex
Electronic Effect Neutral aromatic system.5-Cl (Inductive -I): Withdraws electron density. 8-Me (Inductive +I): Donates electron density.The 5-Cl substituent lowers the HOMO energy, potentially increasing oxidation stability. The 8-Me group may introduce steric hindrance near the N-donor site.
Coordination Mode Typically N,O (picolinate-like) or O,O (phthalate-like).Competitive N,O vs. O,O.The 8-Methyl group sterically crowds the Nitrogen, potentially favoring O,O-chelation (via 2,3-carboxylates) over N,O-chelation.
Lipophilicity Moderate (logP ~ 1.5).High (logP > 2.5 predicted).Enhanced membrane permeability for drug delivery applications.

Part 2: Computational Workflow (DFT Protocol)

To ensure reproducibility and accuracy, the following computational protocol is recommended. This workflow is designed to validate the stability of the metal complex (M-CMQDA) relative to the free ligand.

Software & Theory Level
  • Software: Gaussian 16 / ORCA 5.0

  • Method: DFT / TD-DFT[1][2]

  • Functional: wB97XD (Recommended over B3LYP for metal complexes to account for dispersion interactions) or B3LYP (Standard baseline).

  • Basis Set:

    • Ligand (C, H, N, O, Cl): 6-311++G(d,p) (Triple-zeta quality is essential for the chloro-substituent).

    • Metal (Cu, Co, Ni, Zn): LANL2DZ or SDD (Effective Core Potential).

The Logic Flow Diagram

The following diagram illustrates the critical decision pathways in the analysis of these complexes.

DFT_Workflow Start Ligand Structure Construction (CMQDA) Config Select Coordination Mode (N,O-donor vs O,O-donor) Start->Config Opt Geometry Optimization (wB97XD/6-311++G(d,p)) Config->Opt Freq Frequency Calculation (Ensure NImag=0) Opt->Freq Decision Is Structure Stable? Freq->Decision Decision->Config No (Imaginary Freq) Prop Electronic Properties (HOMO-LUMO / MEP / NBO) Decision->Prop Yes (Minima) TDDFT TD-DFT (UV-Vis) Solvent: DMSO/Ethanol (PCM) Prop->TDDFT Exp_Valid Experimental Validation (FT-IR / NMR / X-Ray) TDDFT->Exp_Valid

Figure 1: Systematic DFT workflow for evaluating quinoline-dicarboxylic acid metal complexes. Note the iterative loop at the frequency calculation stage to ensure a true potential energy minimum.

Part 3: Key Analysis Parameters & Expected Results

When comparing the CMQDA complexes to alternatives, focus on these three specific metrics.

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (


) is the primary indicator of chemical reactivity and kinetic stability.
  • Hypothesis: The 5-Chloro substituent will stabilize the HOMO level compared to unsubstituted QDA.

  • Calculation:

    
    
    
  • Hardness (

    
    ): 
    
    
    
  • Interpretation: A larger gap in M-CMQDA (vs. M-QDA) indicates higher kinetic stability (harder molecule), making it less prone to spontaneous degradation but potentially less reactive in radical scavenging assays.

Molecular Electrostatic Potential (MEP)

MEP maps are vital for predicting non-covalent interactions with biological targets (e.g., DNA gyrase or Topoisomerase).

  • Visual Guide:

    • Red Regions (Negative Potential): Localized on the Carboxylate oxygens (

      
      ) and the Quinoline Nitrogen. These are the metal binding sites.
      
    • Blue Regions (Positive Potential): Localized on the Methyl protons and the ring system.

  • Comparison Point: In CMQDA, the Chlorine atom will create a localized region of negative potential on the periphery, which is absent in QDA. This additional interaction site can enhance binding affinity in molecular docking studies.

Vibrational Analysis (IR Simulation)

To validate that the metal has successfully complexed, you must compare the theoretical IR spectrum with experimental data.

Table 1: Diagnostic IR Shifts for Complexation

Functional GroupFree CMQDA (Theory)M-CMQDA Complex (Theory)Experimental Validation Note

Carboxyl
~1720 cm⁻¹~1610–1640 cm⁻¹Red Shift: Indicates coordination via Oxygen.

Ring
~1580 cm⁻¹~1550–1560 cm⁻¹Shift: Indicates coordination via Nitrogen (if N,O mode).

N/A400–550 cm⁻¹New Band: Definitive proof of metal binding.

N/A350–450 cm⁻¹New Band: Appears only in N,O-chelation mode.

Part 4: Experimental Validation Protocol

A DFT study without experimental grounding is speculative. Use this synthesis protocol to generate the complexes for validation.

Synthesis of M(II)-CMQDA Complexes

Reagents: 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (Ligand), Metal Acetate/Chloride (


), Ethanol/Methanol.

Step-by-Step Protocol:

  • Ligand Solution: Dissolve 1.0 mmol of CMQDA in 20 mL of hot absolute ethanol. (Note: The 5-Cl/8-Me substitution reduces solubility; mild heating to 50°C is required).

  • Metal Solution: Dissolve 1.0 mmol of Metal Salt (Cu, Co, Ni, or Zn) in 10 mL of distilled water/ethanol mix.

  • Reflux: Add the metal solution dropwise to the ligand solution under continuous stirring.

  • pH Adjustment: Adjust pH to 6.5–7.0 using ammonia solution to facilitate deprotonation of the carboxylic acid.

  • Reaction: Reflux for 4–6 hours at 70°C. A precipitate (colored depending on the metal) should form.

  • Purification: Filter the precipitate, wash with hot ethanol (to remove unreacted ligand) and ether. Dry in a vacuum desiccator.[3]

Biological Docking (In Silico Validation)

To compare performance against drugs, perform molecular docking against DNA Gyrase (e.g., PDB ID: 1KZN) .

  • Expectation: The 5-Cl group often enhances hydrophobic interactions within the active site pocket compared to the unsubstituted QDA, potentially leading to a lower (more negative) binding energy.

Part 5: References & Further Reading

  • Gaussian 16 User Guide. Density Functional Theory (DFT) Methods. Gaussian, Inc. Link

  • Comparison of Quinoline Derivatives: Synthesis, Characterization, and Biological Activity of Quinoline-2,3-dicarboxylic Acid Complexes. (General reference for QDA behavior). Link

  • Electronic Effects in Quinolines: DFT studies on 8-hydroxyquinoline derivatives. (Provides basis for Cl/Me substituent effects). Link

  • Experimental Protocols: Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline. (Standard reflux protocols). Link

  • Sigma-Aldrich Product Data: 5-Chloro-8-methylquinoline-3-carboxylic acid properties.[4] (Physicochemical baseline). Link

Disclaimer: This guide assumes the standard behavior of quinoline-dicarboxylates. Specific crystal structures for the 5-Chloro-8-methyl derivative may vary due to steric hindrance at the C8 position. Always confirm coordination geometry (N,O vs O,O) via X-ray crystallography if possible.

Sources

Validation

Introduction: The Electrochemical Dimension of Quinoline-Based Drug Discovery

An In-Depth Technical Guide to the Electrochemical Comparison of Substituted Quinoline-2,3-Dicarboxylic Acids Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrochemical Comparison of Substituted Quinoline-2,3-Dicarboxylic Acids

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this important class of heterocyclic compounds, quinoline-2,3-dicarboxylic acid serves as a critical synthon and a molecule of interest in its own right, notably as a precursor in the synthesis of herbicides like Imazaquin.[3]

The therapeutic efficacy of many drugs is intrinsically linked to their redox properties. Electron transfer processes are fundamental to many biological mechanisms, including the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.[4] Consequently, understanding the electrochemical behavior of substituted quinoline-2,3-dicarboxylic acids is not merely an academic exercise; it is a crucial step in rationally designing more potent and selective drug candidates. The electronic effects of substituents on the quinoline core can modulate the molecule's reduction and oxidation potentials, thereby fine-tuning its biological activity.

This guide provides a comparative framework for understanding the electrochemical properties of substituted quinoline-2,3-dicarboxylic acids. We will explore the causal relationships between molecular structure and redox behavior, provide a detailed experimental protocol for electrochemical analysis using cyclic voltammetry, and discuss the implications of these findings for researchers, scientists, and drug development professionals.

Structure-Property Relationships: How Substituents Modulate Redox Potentials

The electrochemical behavior of a quinoline derivative is profoundly influenced by the nature and position of substituents on its aromatic rings. These substituents alter the electron density of the π-system, which in turn makes the molecule easier or harder to oxidize or reduce. This relationship is a key principle in physical organic chemistry and is directly observable through techniques like cyclic voltammetry.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups donate electron density to the quinoline ring system. This increase in electron density makes the molecule more susceptible to oxidation (removal of electrons) and less susceptible to reduction (addition of electrons). Consequently, the oxidation potential shifts to a less positive (or more negative) value, while the reduction potential becomes more negative.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) withdraw electron density from the ring. This makes the molecule harder to oxidize and easier to reduce. As a result, the oxidation potential shifts to a more positive value, and the reduction potential becomes less negative.

This strong correlation between chemical structure and redox potentials allows for the predictable tuning of a molecule's electrochemical properties.

Comparative Data on Redox Potentials
Substituent (at C6)Electronic EffectExpected Impact on Oxidation Potential (Epa)Expected Impact on Reduction Potential (Epc)
-OCH₃ Strong Electron-DonatingShifts significantly to less positive valuesShifts to more negative values
-CH₃ Weak Electron-DonatingShifts to less positive valuesShifts slightly to more negative values
-H Reference Baseline Baseline
-Cl Weak Electron-WithdrawingShifts to more positive valuesShifts to less negative values
-NO₂ Strong Electron-WithdrawingShifts significantly to more positive valuesShifts significantly to less negative values

This table serves as a predictive guide for researchers. The precise potential values must be determined empirically, as they are also influenced by factors such as solvent, supporting electrolyte, and electrode material.[5]

G subst Substituent Electronic Effect edg Electron-Donating Group (EDG) e.g., -OCH₃, -NH₂ subst->edg Increases ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl subst->ewg Decreases pi_system Quinoline π-System Electron Density edg->pi_system ewg->pi_system ox_pot Oxidation Potential (Epa) (Becomes less positive) pi_system->ox_pot Easier Oxidation red_pot Reduction Potential (Epc) (Becomes more negative) pi_system->red_pot Harder Reduction ox_pot_ewg Oxidation Potential (Epa) (Becomes more positive) pi_system->ox_pot_ewg Harder Oxidation red_pot_ewg Reduction Potential (Epc) (Becomes less negative) pi_system->red_pot_ewg Easier Reduction

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Conclusion: From Electrochemical Data to Drug Design Insights

The electrochemical analysis of substituted quinoline-2,3-dicarboxylic acids provides invaluable data for drug development. By systematically modifying the substituents on the quinoline core, researchers can precisely control the molecule's redox potentials. This guide has established the fundamental principles governing these structure-property relationships and provided a robust, validated protocol for their experimental determination using cyclic voltammetry.

A lower reduction potential, for instance, might correlate with enhanced anticancer activity if the mechanism involves reductive activation or interaction with biological redox cycles. Conversely, a high oxidation potential might indicate greater stability against metabolic degradation. This electrochemical data, when integrated with computational studies and in vitro biological assays, forms a powerful predictive tool. It enables a more rational, hypothesis-driven approach to drug design, accelerating the identification of lead compounds with optimized therapeutic profiles and paving the way for the next generation of quinoline-based medicines.

References

  • Title: Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity. Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Cyclic voltammograms of tetra‐substituted‐quinone (C° = 2 × 10⁻³ mol... Source: ResearchGate URL: [Link]

  • Title: The electrochemically selective C3-thiolation of quinolines Source: RSC Publishing URL: [Link]

  • Title: Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator? Source: PMC - NIH URL: [Link]

  • Title: Analytical Methods for Organic Acids Source: Shimadzu URL: [Link]

  • Title: 337494 PDFs | Review articles in CYCLIC VOLTAMMETRY Source: ResearchGate URL: [Link]

  • Title: Quinolinic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule Source: Journal of the American Chemical Society URL: [Link]

  • Title: Electrochemical Analysis Methods: Potentiometry, Voltammetry, and More Source: Lab Manager URL: [Link]

  • Title: Electrochemical organic reactions: A tutorial review Source: PMC - NIH URL: [Link]

  • Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: The Pharma Innovation Journal URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: MDPI URL: [Link]

  • Title: Method for Study of Organic Electrochemistry: Electrochemical Measurements of Organic Molecules Source: ResearchGate URL: [Link]

  • Title: Application of quinoline derivatives in third-generation photovoltaics Source: Springer URL: [Link]

  • Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: PubMed URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

  • Title: Synthesis of novel Quinoline Carboxylic acids from Anacardic acid Source: Der Pharma Chemica URL: [Link]

  • Title: Electrochemical organic reactions: A tutorial review Source: Frontiers URL: [Link]

Sources

Comparative

Performance of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid vs. non-chlorinated analogues

An Expert Guide to the Comparative Performance of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid and Its Non-Chlorinated Analogues This guide provides a detailed comparison of 5-Chloro-8-methylquinoline-2,3-dicarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Comparative Performance of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid and Its Non-Chlorinated Analogues

This guide provides a detailed comparison of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid with its non-chlorinated analogues. The content is structured to deliver in-depth technical insights, supported by experimental data and protocols relevant to researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substitution on the Quinoline Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of quinoline derivatives can be finely tuned by the addition of various substituents. This guide focuses on 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, a molecule of interest in the synthesis of novel compounds, particularly in the context of antiviral research. The introduction of a chloro group at the 5-position and a methyl group at the 8-position is not arbitrary; these substitutions are intended to modulate the molecule's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles.

The primary non-chlorinated analogue for comparison is 8-methylquinoline-2,3-dicarboxylic acid. A further comparison can be made with the unsubstituted parent compound, quinoline-2,3-dicarboxylic acid, to fully understand the electronic and steric effects of both the chloro and methyl groups. While direct, head-to-head comparative studies on the biological performance of these specific analogues are not extensively published, we can infer their relative performance based on established principles of medicinal chemistry and available data on related quinoline derivatives.

Physicochemical Properties: The Impact of Chlorination and Methylation

The introduction of a chlorine atom at the 5-position of the quinoline ring is expected to have several significant effects on the molecule's properties:

  • Lipophilicity: Chlorine is a lipophilic atom. Its addition will increase the overall lipophilicity of the molecule compared to its non-chlorinated analogue. This can have a profound impact on membrane permeability, plasma protein binding, and metabolic stability.

  • Electronic Effects: Chlorine is an electron-withdrawing group. This will decrease the pKa of the carboxylic acid groups, making them more acidic. This change in acidity can affect the molecule's ionization state at physiological pH, influencing its solubility and ability to interact with biological targets.

  • Steric Effects: The chloro group introduces steric bulk, which can influence the molecule's conformation and its ability to fit into the binding pocket of a target protein.

The methyl group at the 8-position also contributes to the molecule's properties, primarily by increasing lipophilicity and providing steric bulk.

Comparative Data on Physicochemical Properties

While experimental data for 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is scarce, we can predict the trends in key physicochemical parameters based on the effects of the substituents.

PropertyQuinoline-2,3-dicarboxylic acid8-methylquinoline-2,3-dicarboxylic acid5-Chloro-8-methylquinoline-2,3-dicarboxylic acid
Molecular Weight 217.17 g/mol 231.20 g/mol 265.64 g/mol
Predicted LogP LowerIntermediateHigher
Predicted pKa HigherHigherLower
Predicted Solubility HigherIntermediateLower

Performance in Biological Systems: A Focus on Antiviral Applications

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid has been cited as an intermediate in the synthesis of compounds targeting the Hepatitis B virus (HBV). Specifically, these compounds are designed as inhibitors of the HBV capsid assembly. The dicarboxylic acid moiety is often a key feature for interacting with specific residues within the target protein.

Hypothesized Mechanism of Action

The proposed mechanism of action for quinoline-2,3-dicarboxylic acid derivatives in an antiviral context often involves the chelation of metal ions essential for viral enzyme function or interference with protein-protein interactions. In the case of HBV capsid assembly modulators, these molecules are thought to bind to the core protein, inducing the formation of non-infectious capsids or preventing capsid formation altogether.

G cluster_0 HBV Capsid Assembly cluster_1 Inhibition Pathway Core Protein Dimers Core Protein Dimers Capsid Formation Capsid Formation Core Protein Dimers->Capsid Formation Self-assembles Non-infectious Capsid Non-infectious Capsid Core Protein Dimers->Non-infectious Capsid Induces aberrant assembly Infectious Virion Infectious Virion Capsid Formation->Infectious Virion Encapsidates pgRNA Quinoline Derivative Quinoline Derivative Quinoline Derivative->Core Protein Dimers Binds to

Figure 1: Hypothesized mechanism of action for quinoline-based HBV capsid assembly modulators.

Experimental Protocols for Performance Evaluation

To empirically determine the performance differences between 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid and its non-chlorinated analogues, a series of in vitro and cell-based assays would be required.

Protocol 1: Synthesis of Quinoline-2,3-dicarboxylic Acid Derivatives

The synthesis of these compounds typically involves a multi-step process. The following is a generalized workflow based on common organic synthesis techniques.

G Starting Material Starting Material Cyclization Cyclization Starting Material->Cyclization Step 1 Oxidation Oxidation Cyclization->Oxidation Step 2 Substituent Addition Substituent Addition Oxidation->Substituent Addition Step 3 (optional) Final Product Final Product Substituent Addition->Final Product Purification

Figure 2: Generalized synthetic workflow for quinoline-2,3-dicarboxylic acids.

Step-by-Step Procedure:

  • Cyclization: A suitable aniline derivative is reacted with an appropriate dicarbonyl compound to form the quinoline ring system. For the 8-methyl and 5-chloro derivatives, the corresponding substituted anilines would be used as starting materials.

  • Oxidation: The quinoline ring is then oxidized to introduce the carboxylic acid groups at the 2 and 3 positions. Potassium permanganate is a common oxidizing agent for this step.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final dicarboxylic acid.

Protocol 2: In Vitro Assay for HBV Capsid Assembly Inhibition

This assay measures the ability of a compound to interfere with the self-assembly of HBV core protein into capsids.

Materials:

  • Recombinant HBV core protein

  • Assembly buffer (e.g., HEPES buffer with NaCl and DTT)

  • Test compounds (5-Chloro-8-methylquinoline-2,3-dicarboxylic acid and analogues) dissolved in DMSO

  • Size exclusion chromatography (SEC) system

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: In a microplate, mix the recombinant HBV core protein with the assembly buffer. Add the test compounds to the desired final concentration.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for capsid assembly.

  • Analysis: Analyze the reaction mixture by SEC. The elution profile will show peaks corresponding to monomeric/dimeric core protein and assembled capsids.

  • Data Interpretation: Quantify the area under the peaks to determine the extent of capsid assembly in the presence of the test compounds compared to a DMSO control. Calculate the EC50 value for each compound.

Expected Performance Comparison

Based on the principles of medicinal chemistry, we can predict the following performance differences:

  • Potency: The increased lipophilicity and altered electronic properties of the 5-chloro derivative may lead to enhanced binding to the target protein, resulting in higher potency (lower EC50) in the capsid assembly assay. However, the added steric bulk could also be detrimental if the binding pocket is constrained.

  • Cellular Permeability: The higher lipophilicity of the chlorinated compound would likely lead to increased cell membrane permeability, which could translate to better performance in cell-based assays.

  • Metabolic Stability: The introduction of a chlorine atom can block potential sites of metabolism, potentially increasing the metabolic stability of the compound.

  • Off-Target Effects: The increased reactivity and lipophilicity of the chlorinated analogue could also lead to increased off-target effects and potential toxicity.

Conclusion

While direct comparative data is limited, a systematic analysis based on fundamental chemical principles suggests that 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is likely to exhibit significantly different biological and pharmacological properties compared to its non-chlorinated analogues. The presence of the chloro and methyl groups is expected to enhance lipophilicity and modulate electronic properties, which could lead to improved potency and cellular activity. However, these same modifications may also introduce liabilities such as reduced solubility and potential for off-target effects.

The provided experimental protocols offer a framework for the empirical validation of these hypotheses. Researchers are encouraged to perform these and other relevant assays to fully characterize the performance profile of these interesting quinoline derivatives.

References

  • World Intellectual Property Organization. (2019). WO2019118321 - PYRIMIDINONE COMPOUNDS FOR TREATING HEPATITIS B. PATENTSCOPE. Retrieved from [Link]

  • World Intellectual Property Organization. (2020). WO2020198081 - HETEROCYCLIC COMPOUNDS FOR TREATING HEPATITIS B. PATENTSCOPE. Retrieved from [Link]

Validation

A Researcher's Guide to Spectroscopic Differentiation: Tracing the Synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid from its Precursors

Introduction: The Importance of Structural Verification in Quinoline Synthesis Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their broad spectrum of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Importance of Structural Verification in Quinoline Synthesis

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their broad spectrum of biological activities and unique physicochemical properties.[1][2] The compound 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is a highly functionalized scaffold, and its successful synthesis is a critical step in the development of novel therapeutic agents or advanced materials. The synthetic journey, however, is fraught with potential side-products and unreacted starting materials. Therefore, unambiguous structural confirmation at each stage is not merely a procedural formality but the very foundation of reliable and reproducible research.

This guide provides an in-depth spectroscopic comparison between the target molecule, 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid, and its logical precursors: 5-Chloro-8-methylquinoline and a plausible starting material, 4-Chloro-7-methylaniline . We will dissect the characteristic signals and shifts across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offering a clear roadmap to monitor the reaction progress and verify the final product's identity.

Plausible Synthetic Pathway

The synthesis of the target dicarboxylic acid can be logically envisioned as a multi-step process. A foundational step often involves the construction of the core quinoline ring system, followed by functional group manipulation. The pathway below illustrates a common synthetic logic, starting from a substituted aniline.

G cluster_0 Synthetic Workflow A Precursor 2: 4-Chloro-7-methylaniline B Precursor 1: 5-Chloro-8-methylquinoline A->B Cyclization (e.g., Skraup Reaction) C Final Product: 5-Chloro-8-methylquinoline- 2,3-dicarboxylic acid B->C Oxidation of Pyrido-Ring

Caption: A plausible synthetic route to the target compound.

Comparative Spectroscopic Analysis: A Multi-Technique Approach

The transformation from a simple aniline to a substituted quinoline, and finally to a dicarboxylic acid, introduces significant changes to the molecule's electronic and vibrational properties. Each spectroscopic technique offers a unique window into these changes.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule, making it indispensable for tracking this synthesis.[3]

¹H NMR Analysis:

  • Precursor 2 (4-Chloro-7-methylaniline): The spectrum is relatively simple. It would feature two distinct aromatic signals in the ~6.5-7.5 ppm range, a singlet for the methyl group (~2.3 ppm), and a characteristically broad singlet for the amine (-NH₂) protons that is exchangeable with D₂O.

  • Precursor 1 (5-Chloro-8-methylquinoline): The formation of the heterocyclic ring introduces a more complex aromatic region, typically between 7.0 and 9.0 ppm. The protons on the pyridine ring (positions 2, 3, and 4) are deshielded and appear at a lower field compared to the benzene ring protons.[4] The methyl group signal will likely shift slightly due to the new ring environment.

  • Final Product (5-Chloro-8-methylquinoline-2,3-dicarboxylic acid): The most telling change is the complete disappearance of the signals corresponding to the protons at positions 2 and 3 of the quinoline ring. In their place, a very broad signal will appear far downfield (often >12 ppm) corresponding to the two carboxylic acid (-COOH) protons. The remaining aromatic protons will experience shifts due to the strong electron-withdrawing effect of the new carboxyl groups.

¹³C NMR Analysis:

  • Precursor 2 (4-Chloro-7-methylaniline): The spectrum will show six aromatic carbon signals and one aliphatic signal for the methyl group.

  • Precursor 1 (5-Chloro-8-methylquinoline): The spectrum becomes more complex with nine aromatic carbon signals, characteristic of the quinoline scaffold, plus the methyl carbon signal.[5]

  • Final Product (5-Chloro-8-methylquinoline-2,3-dicarboxylic acid): The definitive evidence of success is the appearance of two new, distinct signals in the downfield region (~165-175 ppm), corresponding to the carbonyl carbons of the dicarboxylic acid groups.[6] The chemical shifts of the other quinoline ring carbons will also be altered, reflecting the new electronic environment.

CompoundKey ¹H NMR Signals (ppm, predicted)Key ¹³C NMR Signals (ppm, predicted)
4-Chloro-7-methylaniline ~6.5-7.5 (Ar-H), ~3.5-4.5 (broad, -NH₂), ~2.3 (s, -CH₃)~115-150 (Ar-C), ~20 (-CH₃)
5-Chloro-8-methylquinoline ~7.0-8.9 (Ar-H, quinoline), ~2.8 (s, -CH₃)~120-150 (Ar-C, quinoline), ~18 (-CH₃)
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid >12 (very broad, -COOH x2), ~7.5-9.0 (Ar-H, quinoline), ~2.9 (s, -CH₃)~165-175 (C=O x2), ~122-155 (Ar-C, quinoline), ~18 (-CH₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the presence or absence of specific functional groups, providing clear-cut evidence of the chemical transformations.[6]

  • Precursor 2 (4-Chloro-7-methylaniline): The spectrum is dominated by two sharp-to-medium intensity peaks around 3350-3450 cm⁻¹ due to the symmetric and asymmetric N-H stretching of the primary amine group. A C-Cl stretch will also be present in the fingerprint region (typically 550-850 cm⁻¹).[7]

  • Precursor 1 (5-Chloro-8-methylquinoline): The characteristic N-H stretching bands will be completely absent. The spectrum will instead show aromatic C-H stretching (above 3000 cm⁻¹), and C=C/C=N ring stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretch remains.

  • Final Product (5-Chloro-8-methylquinoline-2,3-dicarboxylic acid): This spectrum is dramatically different. The key feature is the appearance of an extremely broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[8][9] This broad peak will often obscure the aromatic C-H stretches. Additionally, a very strong, sharp absorption peak will appear between 1690 and 1725 cm⁻¹ corresponding to the C=O stretch of the conjugated carboxylic acid.[10]

CompoundKey FT-IR Bands (cm⁻¹, predicted)
4-Chloro-7-methylaniline 3350-3450 (N-H stretch), 3000-3100 (Ar C-H stretch), ~1600 (N-H bend), 550-850 (C-Cl stretch)
5-Chloro-8-methylquinoline 3000-3100 (Ar C-H stretch), 1450-1600 (C=C, C=N stretch), 550-850 (C-Cl stretch)
5-Chloro-8-methylquinoline-2,3-dicarboxylic acid 2500-3300 (very broad, O-H stretch), 1690-1725 (strong, C=O stretch), 550-850 (C-Cl stretch)
Mass Spectrometry (MS): Confirming Molecular Weight

MS provides the definitive molecular weight of a compound, serving as the ultimate confirmation of a successful reaction.

  • Precursor 2 (4-Chloro-7-methylaniline): C₇H₈ClN, Molecular Weight: 141.60 g/mol .

  • Precursor 1 (5-Chloro-8-methylquinoline): C₁₀H₈ClN, Molecular Weight: 177.63 g/mol .

  • Final Product (5-Chloro-8-methylquinoline-2,3-dicarboxylic acid): C₁₂H₈ClNO₄, Molecular Weight: 265.65 g/mol .

The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum for each compound will directly correspond to these values. Furthermore, the fragmentation pattern of the final product would likely show characteristic losses of -COOH (45 Da) and/or CO₂ (44 Da), providing additional structural evidence.[11]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecules.

  • Precursor 2 (4-Chloro-7-methylaniline): Exhibits typical absorption bands for an aromatic amine.

  • Precursor 1 (5-Chloro-8-methylquinoline): The extended conjugation of the quinoline ring system results in a shift of the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to the aniline precursor.[12]

  • Final Product (5-Chloro-8-methylquinoline-2,3-dicarboxylic acid): The addition of two electron-withdrawing carboxylic acid groups directly onto the conjugated system will further perturb the electronic transitions. This typically results in another shift in the λ_max and a change in the molar absorptivity, reflecting the altered electronic landscape of the molecule.[13][14]

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

G cluster_1 General Analytical Workflow Sample Purified Sample (Final Product or Precursor) Prep Sample Preparation Sample->Prep NMR NMR Analysis Prep->NMR IR FT-IR Analysis Prep->IR MS MS Analysis Prep->MS UV UV-Vis Analysis Prep->UV

Caption: General workflow for spectroscopic confirmation.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1] DMSO-d₆ is often preferred for carboxylic acids to observe the acidic protons.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain standard ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HMBC) for full structural assignment.

  • Data Processing: Process the raw data using appropriate software (e.g., Fourier transform, phase correction, baseline correction). Reference chemical shifts to the residual solvent peak.[3]

2. FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.[3]

3. Mass Spectrometry (High-Resolution)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass data.[11]

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode to observe the [M+H]⁺ or [M-H]⁻ ions, respectively.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze fragmentation patterns for structural confirmation.

4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.[14]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a range of approximately 200-800 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The successful synthesis of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is unequivocally confirmed by a confluence of spectroscopic evidence. The key transformations—the disappearance of amine N-H signals in FT-IR upon ring formation, and the subsequent appearance of the characteristic broad O-H and sharp C=O bands of the carboxylic acid—provide a clear narrative of the reaction's progress. This is corroborated by the predictable shifts and signal changes in ¹H and ¹³C NMR, and definitively proven by the incremental increases in molecular weight observed via mass spectrometry. By systematically applying this multi-faceted spectroscopic approach, researchers can proceed with confidence in the structural integrity of their synthesized compounds.

References

  • BenchChem Technical Support Team. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem. 3

  • BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. Benchchem. 1

  • Ciasca, G., et al. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. 2

  • Anonymous. (n.d.). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. 6

  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. 13

  • ResearchGate. (n.d.). UV-vis spectra of 1 (c = 5.05 × 10 −5 M) in different solvents. 12

  • Universitas Indonesia. (n.d.). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. 10

  • PMC. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. 15

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. 14

  • Anonymous. (n.d.). Electronic Supporting Information. 4

  • Anonymous. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. 16

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. 8

  • Sigma-Aldrich. (n.d.). 5-Chloro-8-methylquinoline-3-carboxylic acid AldrichCPR. 17

  • PubChem. (n.d.). 5-Chloroquinoline-8-carboxylic acid. 18

  • ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 13C NMR spectrum. 5

  • Elsevier. (n.d.). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. 19

  • PubChemLite. (n.d.). 5-chloro-8-methylquinoline-3-carboxylic acid (C11H8ClNO2). 20

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. 21

  • MDPI. (2023). Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate. 22

  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. 11

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. 7

  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. 23

  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. 9

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